3-Hydroxy-5-phenylpyrrole
Description
Significance of Pyrrole (B145914) Heterocycles in Medicinal Chemistry and Chemical Biology
Overview of Pyrrole as a Privileged Scaffold
The pyrrole ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. alliedacademies.orgpreprints.orgpreprints.orgnih.gov This five-membered aromatic heterocycle is a fundamental component of many natural products, including heme, chlorophyll, and vitamin B12. scitechnol.com Its structural versatility allows for the synthesis of diverse derivatives with a broad spectrum of pharmacological activities. alliedacademies.orgmdpi.com The pyrrole scaffold is a key feature in numerous drugs with applications ranging from anticancer to antiviral treatments. preprints.orgnih.gov For instance, Sunitinib, a pyrrole-based drug, is a multi-targeted tyrosine kinase inhibitor used in cancer therapy. preprints.org The ability of the pyrrole nucleus to be readily functionalized makes it an attractive starting point for the design of new therapeutic agents. alliedacademies.orgnih.gov
Role of Nitrogen Heterocycles in Drug Design and Development
Nitrogen-containing heterocycles are of paramount importance in drug discovery and development, with over 75% of FDA-approved drugs featuring these structures. nih.gov An analysis of pharmaceuticals approved by the U.S. FDA revealed that 59% of small-molecule drugs contain a nitrogen heterocycle. msesupplies.com This prominence is attributed to their ability to form crucial hydrogen bonds with biological targets such as enzymes and nucleic acids, which can enhance the stability and efficacy of drug-target interactions. nih.govmdpi.com The structural diversity of nitrogen heterocycles allows for the fine-tuning of a drug's physicochemical properties, including solubility, lipophilicity, and metabolic stability. prezi.comhyphadiscovery.com These properties are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. prezi.com The presence of nitrogen atoms in a heterocyclic ring can significantly influence a molecule's biological activity, making these scaffolds essential in the creation of effective therapeutics for a wide range of diseases. mdpi.comopenmedicinalchemistryjournal.com
Historical Context of 3-Hydroxy-5-phenylpyrrole in Academic and Industrial Research
The compound this compound, also known by the alternate name 5-Phenyl-3-hydroxypyrrole and the acronym HOPPy, has been a subject of interest in both academic and industrial research primarily for its utility in diagnostic applications. scbt.com Historically, research has focused on its role as a chromogenic reagent for detecting hydrolytic enzymes like esterases and proteases. A significant application lies in the detection of leukocytes in biological samples, which is crucial for diagnosing infections and inflammatory conditions.
In the industrial sector, patents have been filed for compositions and test devices that utilize this compound for determining the presence of leukocytes and other analytes. google.com For example, a method for its preparation and subsequent use in creating esterase substrates for diagnostic assays has been documented. google.com Synthetic methodologies, such as the Clauson-Kaas reaction, have been adapted for the synthesis of this compound and its derivatives. frontiersin.org While much of the early research centered on its diagnostic utility, more recent studies have begun to explore the broader biological activities of phenylpyrroles, the class of compounds to which this compound belongs. For instance, research has shown that phenylpyrroles can activate fungal osmotic signal transduction pathways. The fungicidal properties of related phenylpyrrole compounds like fenpiclonil (B1202646) have also been investigated, suggesting a wider potential for this chemical class. wur.nl
Scope and Objectives of the Research Outline
The primary objective of this article is to provide a focused and scientifically accurate overview of the chemical compound this compound. The scope is strictly limited to the chemical and research aspects of this molecule, as defined by the preceding sections. This includes its relationship to the broader class of pyrrole heterocycles, its historical development in research settings, and its established applications.
The content will adhere to a professional and authoritative tone, drawing upon credible scientific literature. Detailed research findings and relevant data will be presented to support the discussion.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 100750-40-1 | scbt.com |
| Molecular Formula | C₁₀H₉NO | scbt.com |
| Molecular Weight | 159.18 g/mol | scbt.com |
| Alternate Names | HOPPy; 5-Phenyl-3-hydroxypyrrole | scbt.com |
| Primary Application | Detection of hydrolytic analytes | scbt.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-1H-pyrrol-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-9-6-10(11-7-9)8-4-2-1-3-5-8/h1-7,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJFHUYFKGXBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403206 | |
| Record name | 3-HYDROXY-5-PHENYLPYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100750-40-1 | |
| Record name | 3-HYDROXY-5-PHENYLPYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Hydroxy 5 Phenylpyrrole
Established Synthetic Routes for 3-Hydroxy-5-phenylpyrrole and its Precursors
The formation of the this compound structure can be approached through several well-established synthetic strategies. These include classical condensation reactions that build the pyrrole (B145914) ring and multi-step sequences that modify existing precursors.
Classical Condensation Routes for Pyrrole Ring Formation
Classical methods like the Clauson-Kaas and Paal-Knorr syntheses are fundamental in constructing the pyrrole ring from acyclic precursors.
The Clauson-Kaas reaction provides a direct route to N-substituted pyrroles. beilstein-journals.org In a modified approach for synthesizing derivatives of this compound, 2,5-dimethoxytetrahydrofuran (B146720) reacts with a primary amine in the presence of an acid catalyst. nih.govfrontiersin.org The reaction is typically carried out by refluxing the reactants in glacial acetic acid. nih.gov The mechanism involves the acid-catalyzed ring opening of 2,5-dimethoxytetrahydrofuran to form a carbocation, which is then attacked by the amine. beilstein-journals.org Subsequent elimination of methanol (B129727) and intramolecular cyclization leads to the formation of the pyrrole ring. This method has been successfully employed to synthesize a variety of N-aryl and N-alkyl pyrrole derivatives. For instance, the reaction of an appropriate aniline (B41778) with 2,5-dimethoxytetrahydrofuran in glacial acetic acid at 80°C for 2 hours yields the corresponding N-arylpyrrole. nih.gov
| Reactants | Catalyst/Solvent | Conditions | Product | Yield |
| 2,5-dimethoxytetrahydrofuran, substituted anilines | Glacial Acetic Acid | Reflux | N-substituted-5-phenylpyrroles | 59-95% beilstein-journals.org |
| 3-aminobenzonitrile, 2,5-dimethoxytetrahydrofuran | 1,4-dioxane, 5N HCl | Reflux | 3-(1H-Pyrrol-1-yl)benzonitrile | - |
| Appropriate aniline, 2,5-dimethoxytetrahydrofuran | Acetic Acid | 80°C, 2h | Pyrrole derivative 29 | 82% nih.gov |
This table summarizes the conditions and yields for the Modified Clauson-Kaas Reaction.
The Paal-Knorr synthesis is a cornerstone for pyrrole formation, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. alfa-chemistry.comorganic-chemistry.org This reaction is typically acid-catalyzed, with weak acids like acetic acid being effective in promoting the cyclization. organic-chemistry.org The mechanism proceeds through the formation of a hemiaminal, followed by a series of dehydration steps to yield the aromatic pyrrole ring. organic-chemistry.org For the synthesis of precursors to this compound, a suitably substituted 1,4-diketone is required. The reaction of hexane-2,5-dione derivatives with hydroxylamine (B1172632) hydrochloride in an ethanol (B145695)/water mixture at 80°C has been reported to produce pyrrole derivatives in good yields. Maintaining a pH between 4 and 5 is crucial to prevent hydrolysis of the diketone.
| 1,4-Diketone Precursor | Amine Source | Catalyst/Solvent | Conditions | Product | Yield |
| Hexane-2,5-dione derivatives | Hydroxylamine hydrochloride | Ethanol/Water (3:1), Acetic Acid | 80°C, pH 4-5 | Pyrrole derivatives | 74-85% |
| 1,4-diketone | Primary amine/ammonia | Weakly acidic | - | Pyrrole | - |
This table outlines the general conditions for the Paal-Knorr Pyrrole Synthesis.
Multi-step Protocols Involving Cyclization and Functionalization of Pyrrole Precursors
More complex synthetic strategies involve the initial construction of a pyrrole ring followed by functional group interconversions to arrive at the target this compound.
A key multi-step synthesis of this compound starts from N-acetyl-3-acetoxy-5-phenylpyrrole. google.com This precursor is synthesized from 2-hydroxy-3-(carboxymethylamino)hydrocinnamic acid dipotassium (B57713) salt dihydrate. google.comgoogle.com The synthesis involves treating the starting material with acetic anhydride (B1165640) in pyridine (B92270), which leads to a cyclization and acetylation cascade to form N-acetyl-3-acetoxy-5-phenylpyrrole. google.comgoogle.com
The final deprotection step to obtain this compound is achieved by treating N-acetyl-3-acetoxy-5-phenylpyrrole with a base. google.comgoogle.com Specifically, a suspension of the acetylated pyrrole in deoxygenated methanol is treated with an ice-cold, deoxygenated solution of 2N sodium hydroxide. google.comgoogle.com This hydrolysis removes both the N-acetyl and the 3-acetoxy groups, yielding the desired this compound upon cooling. google.comgoogle.com
| Starting Material | Reagents | Conditions | Intermediate |
| 2-hydroxy-3-(carboxymethylamino)hydrocinnamic acid dipotassium salt dihydrate | Acetic anhydride, Pyridine | Ambient temp, then 120-123°C | N-acetyl-3-acetoxy-5-phenylpyrrole |
| Intermediate | Reagents | Conditions | Final Product |
| N-acetyl-3-acetoxy-5-phenylpyrrole | 2N NaOH, Methanol | -6°C to 18°C | This compound |
This table details the two-stage synthesis of this compound from its precursor.
The Wacker-Tsuji oxidation is a powerful method for the oxidation of alkenes to ketones, and it has been applied in the synthesis of pyrrole derivatives. alliedacademies.orglibretexts.org This reaction typically uses a palladium(II) chloride catalyst and a co-oxidant, such as copper(I) chloride, in a solvent mixture like DMF-water. alliedacademies.orglibretexts.org In the context of synthesizing precursors for this compound, an alkene-substituted pyrrole can be oxidized to a diketone. alliedacademies.org For example, the Wacker-Tsuji oxidation of an alkene-containing morpholine (B109124) amide produces a diketone in 75% yield. alliedacademies.org This diketone can then undergo a condensation reaction with an aniline derivative, such as 4-methoxyaniline, under a nitrogen atmosphere to form the corresponding pyrrole. alliedacademies.org This subsequent cyclization step proceeds with a 59% yield over the two steps (oxidation and condensation). The nitrogen atmosphere is important to prevent oxidation of sensitive groups on the pyrrole ring. alliedacademies.org
| Alkene Precursor | Reagents | Conditions | Intermediate | Yield |
| Alkene-substituted morpholine amide | PdCl₂, CuCl, O₂ | DMF-water | Diketone | 75% alliedacademies.org |
| Intermediate | Reagents | Conditions | Final Product | Yield |
| Diketone | 4-methoxyaniline | Nitrogen atmosphere | Pyrrole derivative | 59% (2 steps) |
This table illustrates the application of the Wacker-Tsuji oxidation in the synthesis of pyrrole derivatives.
One-Pot Multicomponent Reactions (MCRs) for Pyrrole Derivatives
One-pot multicomponent reactions (MCRs) have become a highly efficient and economical strategy for synthesizing complex molecules like pyrrole derivatives from simple, readily available starting materials. sci-hub.se These reactions, where multiple reactants are combined in a single vessel, offer significant advantages by minimizing purification steps and reducing solvent waste, aligning with the principles of green chemistry. sci-hub.se
Several MCR strategies have been developed to access highly functionalized pyrrole structures. One efficient method involves a sequential one-pot, three-component reaction using anilines, dialkyl acetylenedicarboxylates (such as DMAD or DEAD), and glyoxal (B1671930) in an aqueous medium, which proceeds via supramolecular catalysis to produce polyfunctionalized pyrroles in high yields. researchgate.net Another approach describes the synthesis of new 2-alkyl-5-aryl-(1H)-pyrrole-4-ol derivatives through a three-component reaction of β-dicarbonyl compounds, arylglyoxals, and ammonium (B1175870) acetate (B1210297) in water at room temperature, achieving yields of up to 98%. researchgate.net Furthermore, a selective one-step, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines can yield N-substituted 2,3,5-functionalized 3-cyanopyrroles. mdpi.com
| Reaction Type | Reactants | Conditions | Product Type | Reference |
| Three-Component | Anilines, Dialkyl acetylenedicarboxylates, Glyoxal | Aqueous media | Polyfunctionalized pyrroles | researchgate.net |
| Three-Component | β-Dicarbonyl compounds, Arylglyoxals, Ammonium acetate | Water, Room Temperature | 2-Alkyl-5-aryl-(1H)-pyrrole-4-ols | researchgate.net |
| Three-Component | α-Hydroxyketones, Oxoacetonitriles, Primary amines | One-pot | N-substituted 3-cyanopyrroles | mdpi.com |
Advanced Synthetic Strategies and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the development of advanced strategies that are not only efficient but also environmentally conscious. For pyrrole synthesis, this includes the use of microwave assistance and benign catalyst systems.
Microwave-Assisted Synthesis of Pyrrole Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of various pyrrole derivatives. chim.itpensoft.net
A notable example is the rapid, one-pot, three-component synthesis of 3-hydroxy-2-oxopyrroles. benthamscience.com This protocol utilizes the reaction of sodium diethyl oxalacetate (B90230) with various aromatic aldehydes and primary amines in ethanol under microwave irradiation. benthamscience.com The Paal-Knorr condensation, a classic method for pyrrole synthesis involving the reaction of a 1,4-dicarbonyl compound with an amine, is also significantly enhanced by microwave irradiation, drastically reducing reaction times from hours to minutes. researchgate.netpensoft.net For instance, the reaction of 2,5-hexanedione (B30556) and a primary amine can be completed efficiently under microwave heating. pensoft.net Similarly, the Clauson-Kaas synthesis can be optimized with microwave heating at 150°C for 30–60 minutes, often in solvent-free conditions. pensoft.net
| Reaction | Reactants | Conditions | Key Advantage | Reference |
| Three-Component | Sodium diethyl oxalacetate, Aromatic aldehydes, Primary amines | Ethanol, Microwave Irradiation | Rapid synthesis of 3-hydroxy-2-oxopyrroles | benthamscience.com |
| Paal-Knorr | 2,5-Hexanedione, Primary amine | Microwave Irradiation | Drastically reduced reaction times | pensoft.net |
| Clauson-Kaas | Various sulfonamides | Microwave Irradiation (150°C), Solvent-free | Efficient, solvent-free synthesis of sulfonylpyrroles | pensoft.net |
Environmentally Benign Catalyst Systems for Pyrrole Synthesis
The development of green catalytic systems aims to reduce environmental impact by using non-toxic solvents, recyclable catalysts, and energy-efficient conditions. Water, as a solvent, is an ideal medium for such reactions. researchgate.net
Several environmentally friendly catalysts have been employed for pyrrole synthesis:
Heterogeneous Acid Catalysts : Solid acid catalysts like H-form zeolite H-Y(2.6) have been used for the condensation of bio-derived furan (B31954) compounds (e.g., 2,5-dimethylfuran) with anilines, achieving nearly quantitative yields under relatively mild conditions (150°C). rsc.org Tungstate sulfuric acid (TSA), another heterogeneous catalyst, effectively facilitates the three-component reaction between α-hydroxyketones, malononitrile, and ammonium acetate under solvent-free conditions at 70°C. alliedacademies.org
Organocatalysts : Natural and biocompatible molecules can serve as effective catalysts. Vitamin B1 has been used as a metal-free organocatalyst for the Paal-Knorr pyrrole cyclocondensation in water. researchgate.net
Solvent-Free Mechanochemical Synthesis : Ball-milling represents a solvent-free approach where mechanical energy initiates the reaction. The synthesis of this compound can be achieved by ball-milling 3-phenylpropanal, hydroxylamine hydrochloride, and montmorillonite (B579905) K10 clay, which acts as a Brønsted acid catalyst.
| Catalyst System | Example Catalyst | Reaction Type | Key Feature | Reference |
| Solid Acid Zeolite | H-Y(2.6) | Condensation of furans and anilines | High yields from bio-derived materials | rsc.org |
| Heterogeneous Catalyst | Tungstate Sulfuric Acid (TSA) | Three-component synthesis | Solvent-free conditions | alliedacademies.org |
| Organocatalyst | Vitamin B1 | Paal-Knorr cyclocondensation | Metal-free, aqueous medium | researchgate.net |
| Mechanochemical | Montmorillonite K10 Clay | Ball-milling | Solvent-free synthesis |
Derivatization Strategies and Functional Group Transformations
The functional groups on the this compound scaffold, particularly the hydroxyl group, allow for a range of chemical modifications to produce various derivatives.
Oxidation Reactions of the Hydroxyl Group
The hydroxyl group at the C-3 position of the pyrrole ring is susceptible to oxidation. This reaction typically transforms the secondary alcohol functionality into a ketone. Common oxidizing agents used for this purpose include potassium permanganate (B83412) and chromium trioxide. This transformation is a key step in creating a variety of pyrrole derivatives with different electronic and structural properties.
| Reaction | Functional Group | Reagent | Product | Reference |
| Oxidation | 3-Hydroxyl | Potassium permanganate or Chromium trioxide | Corresponding ketone/aldehyde |
Reduction Reactions for Altered Functional Groups
Reduction reactions offer another pathway for derivatization, allowing for the alteration of functional groups on the this compound molecule. While the pyrrole ring itself is aromatic and generally resistant to reduction under mild conditions, functional groups on the ring or its substituents can be targeted. For instance, if the hydroxyl group is first oxidized to a ketone, the resulting carbonyl group can be reduced back to an alcohol or further to a methylene (B1212753) group depending on the reducing agent and conditions. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed for such transformations. numberanalytics.com
| Reaction | Functional Group Targeted | Reagent | Potential Product | Reference |
| Reduction | Carbonyl (from oxidized pyrrole) | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Alcohol or other reduced derivatives | numberanalytics.com |
Electrophilic Aromatic Substitution on the Phenyl Moiety
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems. uci.edu In the case of this compound, the reaction can theoretically occur on either the pyrrole or the phenyl ring. The pyrrole ring is inherently electron-rich due to the lone pair of electrons on the nitrogen atom being delocalized into the aromatic system, making it significantly more reactive towards electrophiles than benzene (B151609). pearson.comlibretexts.org
However, the focus of this section is on substitution occurring on the phenyl moiety. The reactivity and regioselectivity (the direction of substitution to the ortho, meta, or para positions) on the phenyl ring are dictated by the electronic properties of the substituent, in this case, the 3-hydroxy-1H-pyrrol-5-yl group.
Substituents on a benzene ring are classified as either activating (increasing the reaction rate compared to benzene) or deactivating (decreasing the rate). wikipedia.org Activating groups are typically electron-donating and direct incoming electrophiles to the ortho and para positions, while deactivating groups are electron-withdrawing and generally direct to the meta position (with the exception of halogens, which are deactivating ortho, para-directors). uci.eduutexas.edu
The 3-hydroxy-1H-pyrrol-5-yl group attached to the phenyl ring acts as an activating, ortho, para-director. This is because the nitrogen and oxygen atoms in the pyrrole ring can donate electron density through resonance, increasing the nucleophilicity of the attached phenyl ring, particularly at the ortho and para positions. This stabilization of the carbocation intermediate, known as the arenium ion, is most effective when the positive charge is located ortho or para to the point of attachment. uci.edu
Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation on the phenyl group of this compound would be expected to yield predominantly a mixture of ortho- and para-substituted products. wikipedia.org
Table 1: Expected Products of Electrophilic Aromatic Substitution on the Phenyl Moiety
| Reaction | Electrophile (E+) | Expected Major Products |
|---|---|---|
| Nitration | NO₂⁺ | 2-(3-Hydroxy-1H-pyrrol-5-yl)nitrobenzene and 4-(3-Hydroxy-1H-pyrrol-5-yl)nitrobenzene |
| Bromination | Br⁺ | 2-(3-Hydroxy-1H-pyrrol-5-yl)bromobenzene and 4-(3-Hydroxy-1H-pyrrol-5-yl)bromobenzene |
| Sulfonation | SO₃ | 2-(3-Hydroxy-1H-pyrrol-5-yl)benzenesulfonic acid and 4-(3-Hydroxy-1H-pyrrol-5-yl)benzenesulfonic acid |
Esterification and Acylation of the Hydroxyl Group
The hydroxyl group at the C3 position of the pyrrole ring provides a reactive handle for further functionalization through esterification and acylation. These reactions convert the hydroxyl group into an ester or an acyl group, respectively, which can alter the molecule's chemical and physical properties.
Esterification is typically achieved by reacting the this compound with a carboxylic acid in the presence of an acid catalyst. This reaction is reversible, and strategies to drive the equilibrium towards the product, such as removing water or using an excess of one reactant, are often employed. Alternatively, more reactive carboxylic acid derivatives like acyl chlorides or anhydrides can be used to achieve higher yields under milder conditions. wikipedia.org For instance, acylation with reagents like ethyl oxalyl chloride can introduce a glyoxylate (B1226380) moiety onto the pyrrole ring. chim.it
Acylation involves the introduction of an acyl group (R-C=O). This can be accomplished using acyl halides or anhydrides, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. The Vilsmeier-Haack reaction, for example, can be used to introduce a formyl group, creating a pyrrole aldehyde. wikipedia.org
These modifications are significant as they can protect the hydroxyl group during subsequent reaction steps or be used to tune the biological activity of the resulting derivatives.
Table 2: Representative Reagents for Esterification and Acylation
| Transformation | Reagent Class | Specific Example | Product Type |
|---|---|---|---|
| Esterification | Carboxylic Acid + Acid Catalyst | Acetic acid, H₂SO₄ | Acetate Ester |
| Esterification | Acyl Chloride | Benzoyl chloride | Benzoate Ester |
| Esterification | Acid Anhydride | Acetic anhydride | Acetate Ester |
Cross-Coupling Reactions for Pyrrole Functionalization (e.g., Suzuki Reactions)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is widely used for its mild reaction conditions and tolerance of a broad range of functional groups. libretexts.orgwikipedia.org This reaction typically involves the coupling of an organohalide or triflate with an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgwikipedia.org
To apply the Suzuki reaction to this compound, a halogenated derivative is first required. For example, regioselective halogenation of similar 3-hydroxypyrrole systems has been achieved. Bromination with N-bromosuccinimide (NBS) can introduce a bromine atom at the C4 position, while chlorination with sulfuryl chloride (SO₂Cl₂) can lead to a chlorine atom at the C5 position. researchgate.net
Once the halogenated this compound is obtained (e.g., 4-bromo-5-phenyl-1H-pyrrol-3-ol), it can be coupled with various aryl or vinyl boronic acids. The catalytic cycle involves three key steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halide bond of the pyrrole derivative. libretexts.org
Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) complex. libretexts.org
Reductive Elimination : The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org
This methodology allows for the introduction of a wide array of substituents onto the pyrrole core, creating complex biaryl structures and other valuable derivatives.
Table 3: Key Components of a Suzuki-Miyaura Coupling Reaction
| Component | Role | Example |
|---|---|---|
| Substrate | Electrophilic Partner | 4-Bromo-5-phenyl-1H-pyrrol-3-ol |
| Coupling Partner | Nucleophilic Partner | Phenylboronic acid |
| Catalyst | Facilitates the reaction | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Base | Activates the boronic acid | Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃) |
Stereoselective Synthesis of Chiral this compound Analogs
The synthesis of specific enantiomers of chiral molecules is of paramount importance in medicinal chemistry and materials science. Stereoselective synthesis aims to produce a single stereoisomer out of many possibilities. For analogs of this compound, this involves creating chiral centers in a controlled manner.
One effective strategy is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. york.ac.uk
A documented approach for synthesizing an enantiomerically enriched analog of this compound involves an asymmetric aldol (B89426) addition. In this method:
A chiral oxazolidinone auxiliary, such as (R)-3-acetyl-4-isopropyl-2-oxazolidinone, is used.
This auxiliary undergoes an aldol addition with an appropriate aldehyde (e.g., 3-phenylpropanal) at low temperatures (-78°C) to produce diastereomeric adducts with high selectivity.
The auxiliary is then cleaved to yield an enantiomerically enriched precursor, (S)-3-hydroxy-5-phenylpentanoic acid.
Finally, this acid undergoes cyclodehydration with a nitrogen source like ammonium acetate to form the final enantiomerically enriched this compound analog with high enantiomeric excess (ee).
This approach demonstrates how the temporary use of a chiral template can effectively guide the formation of a specific stereoisomer of a complex target molecule. rsc.org
Table 4: Example of a Stereoselective Synthesis Step
| Reaction Step | Reagents & Conditions | Intermediate/Product | Stereochemical Outcome |
|---|---|---|---|
| Asymmetric Aldol Addition | (R)-3-acetyl-4-isopropyl-2-oxazolidinone, 3-phenylpropanal, -78°C | Diastereomeric aldol adducts | High diastereoselectivity |
| Auxiliary Cleavage | LiOH/H₂O₂ | (S)-3-Hydroxy-5-phenylpentanoic acid | High enantiomeric excess (e.g., 92% ee) |
Spectroscopic and Structural Elucidation Studies of 3 Hydroxy 5 Phenylpyrrole
Advanced Spectroscopic Characterization Techniques
Modern spectroscopy is indispensable for the structural elucidation of organic molecules like 3-Hydroxy-5-phenylpyrrole. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a complete structural picture.
NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For 3-hydroxypyrroles, ¹H and ¹³C NMR spectra are used to distinguish aromatic protons, hydroxyl groups, and the pyrrole (B145914) ring protons.
Studies on various 3-hydroxypyrrole derivatives have established general trends in their NMR spectra. The chemical shifts are assigned based on the electronic environment of the protons, with the α-protons of the pyrrole ring typically being more deshielded than the β-protons. psu.edu The electron-donating effect of the hydroxyl group influences the chemical shift at the 2-position. psu.edu For 2-unsubstituted 3-hydroxypyrroles, characteristic coupling constants are observed: ³J₄,₅ (≈3.0 Hz) > ⁴J₂,₅ (≈2.6 Hz) > ⁴J₂,₄ (≈2.0 Hz), which helps confirm chemical shift assignments. psu.edu
While a complete spectral assignment for this compound is not widely published, data from related precursors and derivatives provide insight. For instance, the precursor N-acetyl-3-acetoxy-5-phenylpyrrole exhibits distinct signals for its acetyl protons and the protons on the pyrrole and phenyl rings. google.com
Table 1: Representative ¹H NMR Data for this compound Precursors and Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
|---|---|---|
| N-acetyl-3-acetoxy-5-phenylpyrrole | CDCl₃ | δ 2.23 (s, 3H), 2.27 (s, 3H), 6.18 (d, J=2, 1H), 7.35 (s, 5H), 7.42 (d, J=2, 1H). google.com |
| Ethyl 5-phenyl-3-hydroxy-pyrrolyl-(L)-lactate Derivative | CDCl₃ | ¹H NMR (ppm): 1.10 (t, 3H), 1.75 (d, 3H), 2.20 (m, 2H), 3.30 (m, 2H), 5.35 (qu., 1H), 6.41 (dd, 1H), 6.95 (dd, 1H), 7.20-7.60 (m, 5H), 8.30 (brs, 1H). google.com |
Table 2: Representative ¹³C NMR Data for a this compound Derivative
| Compound | Solvent | Chemical Shifts (δ, ppm) |
|---|
| Ethyl 5-phenyl-3-hydroxy-pyrrolyl-(L)-lactate Derivative | CDCl₃ | 12.87 (methyl), 17.23 (methylene), 18.59 (methyl), 53.64 (methylene), 73.49 (CH, lactate), 98.32 (CH, pyrrole), 107.94 (CH, pyrrole), 123.86 (CH, arom.), 126.90 (CH, arom.), 128.96 (CH, arom.), 166.5 (C=O). google.com |
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the case of this compound and its derivatives, key absorptions include those for O-H and N-H stretching, as well as C=C bonds within the aromatic and pyrrole rings.
For example, the IR spectrum of N-acetyl-3-acetoxy-5-phenylpyrrole in chloroform (B151607) (CHCl₃) shows characteristic bands at 1760 and 1730 cm⁻¹ (likely corresponding to the C=O groups), 1595 cm⁻¹ (aromatic C=C), and various other fingerprint absorptions. google.com A derivative, 3-(N-tosyl-L-alaninyloxy)-5-phenylpyrrole, displays bands at 3450 cm⁻¹ (likely N-H), 1770 cm⁻¹ (C=O), and 1600 cm⁻¹ (aromatic C=C). google.com
Table 3: Key IR Absorption Bands for this compound Derivatives
| Compound | Medium | Absorption Bands (cm⁻¹) |
|---|---|---|
| N-acetyl-3-acetoxy-5-phenylpyrrole | CHCl₃ | 3020, 1760, 1730, 1595, 1378, 1320, 1220 (br.), 1030, 960, 903. google.com |
| 3-(N-tosyl-L-alaninyloxy)-5-phenylpyrrole | CDCl₃ | 3450, 3022, 1770, 1600, 1570, 1550, 1514, 1450, 1370, 1260, 1240, 1180, 1080, 1020, 980. google.com |
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula. google.com The molecular formula of this compound is C₁₀H₉NO, corresponding to a molecular weight of approximately 159.18 g/mol . nih.gov
Fragmentation patterns observed in the mass spectrum can further help in structural elucidation by showing how the molecule breaks apart. For a derivative, 3-(N-tosyl-L-alaninyloxy)-5-phenylpyrrole, electron ionization mass spectrometry (EI/MS) showed a molecular ion peak (M+) at m/z 385, with major fragments observed at m/z 158 and 155, the latter being the base peak. google.com The fragment at m/z 158 could correspond to the loss of the tosyl-alanine side chain, leaving a radical cation related to the parent this compound structure.
Table 4: Physicochemical and Mass Spectrometry Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉NO nih.gov |
| Molecular Weight | 159.18 g/mol nih.gov |
| Monoisotopic Mass | 159.068413911 Da nih.gov |
| MS Data for Derivative (EI/MS) | M+ at m/z 385 (21.8%), fragments at 158 (67.5%), 155 (BASE). google.com |
Crystallographic Analysis of this compound and its Derivatives
For instance, the X-ray crystallographic analysis of ethyl 3-amino-2-hydroxy-5-methyl-2-phenyl-2H-pyrrole-4-carboxylate, a compound sharing the phenyl and hydroxyl-substituted five-membered ring, confirmed its 2H-pyrrole structure. rsc.org This analysis was crucial in establishing that this compound arose from the aerial oxidation of the corresponding 1H-pyrrole precursor. rsc.org Such studies highlight the potential for oxidative rearrangement in substituted pyrroles and underscore the importance of definitive structural proof like crystallography. rsc.org
Conformational Analysis and Tautomerism Studies
3-Hydroxypyrroles can exist in equilibrium with their keto tautomers, in this case, 5-phenyl-1H-pyrrol-3(2H)-one. The position of this equilibrium is influenced by factors such as the solvent and the substitution pattern on the pyrrole ring. psu.educore.ac.uk
Research has shown that for simple 3-hydroxypyrroles, the keto form is often prepared via flash vacuum pyrolysis, and the desired enol (hydroxy) form is generated by dissolving the compound in a solvent like DMSO. psu.edu This suggests that the stability of the tautomers is sensitive to the surrounding medium. The photophysical properties and reactivity of related pyrrolyl systems are also influenced by tautomerization, which can be induced by photoexcitation in polar protic solvents. researchgate.net The ability of the pyrrole N-H to act as a proton donor and the pyridine (B92270) nitrogen (in related systems) to act as a proton acceptor is key to this phenomenon. researchgate.net While specific conformational analyses for this compound are not detailed, the planarity of the pyrrole and phenyl rings and the potential for intramolecular hydrogen bonding between the hydroxyl group and the pyrrole nitrogen are important structural considerations.
Mechanistic Investigations and Reaction Kinetics of 3 Hydroxy 5 Phenylpyrrole
Elucidation of Reaction Mechanisms in Synthesis and Derivatization
The synthesis of the 3-hydroxy-5-phenylpyrrole core and its derivatives can be understood through several established reaction mechanisms for pyrrole (B145914) formation. While specific studies on the synthesis of this exact molecule are not detailed, the general principles of pyrrole synthesis provide a strong framework for elucidating these pathways. Key methods include the Paal-Knorr synthesis, the Hantzsch pyrrole synthesis, and the Van Leusen reaction.
The Paal-Knorr synthesis is a fundamental method for preparing substituted pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgorganic-chemistry.org The mechanism, typically conducted under neutral or weakly acidic conditions, begins with the attack of the amine on one of the carbonyl groups to form a hemiaminal. wikipedia.org Subsequent intramolecular attack on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to yield the final aromatic pyrrole ring. wikipedia.org The reaction rate and mechanism can be influenced by the stereochemistry of the starting diketone. organic-chemistry.org
The Hantzsch pyrrole synthesis provides another versatile route. This reaction involves the condensation of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.org The proposed mechanism starts with the formation of an enamine intermediate from the β-ketoester and the amine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. An alternative mechanism suggests a direct nucleophilic substitution on the α-haloketone by the enamine. wikipedia.org Following a series of condensation and cyclization steps, the substituted pyrrole is formed. wikipedia.org
A modern and powerful method for synthesizing substituted pyrroles is the Van Leusen reaction , which utilizes p-toluenesulfonylmethyl isocyanide (TosMIC). wikipedia.orgmdpi.com This reaction proceeds via a [3+2] cycloaddition mechanism where TosMIC acts as a 3-atom synthon. nih.gov Under basic conditions, TosMIC is deprotonated to form a carbanion. nih.gov This anion then attacks an electron-deficient alkene (a Michael acceptor), initiating an intramolecular cycloaddition. nih.gov The subsequent elimination of the p-toluenesulfinate group leads to the formation of the pyrrole ring. nih.gov This method is highly regioselective and allows for the synthesis of a wide variety of polysubstituted pyrroles. mdpi.com
Kinetic Studies of Enzyme-Catalyzed Reactions Involving this compound Derivatives
Derivatives of this compound serve as important substrates in enzyme-catalyzed reactions, particularly in diagnostic applications. The tosylalanine ester of this compound, for instance, is a key component in reagent strips used to detect human leukocyte elastase (HLE) in urine, which can be an indicator of a urinary tract infection. nih.gov Kinetic studies of the HLE-catalyzed hydrolysis of this and related substrates have been conducted to elucidate the reaction mechanism and optimize detection methods. nih.gov
Kinetic analysis of the hydrolysis of 5-phenyl-3-(N-tosylalanyloxy)pyrrole by HLE has revealed important mechanistic details. Studies comparing this substrate with related compounds have shown it to be highly reactive. nih.gov The kinetic data indicate that for the HLE-catalyzed hydrolysis, the deacylation step is rate-limiting. nih.gov This suggests that the formation of the acyl-enzyme intermediate is rapid, while its subsequent breakdown to release the product and regenerate the free enzyme is the slower, rate-determining part of the catalytic cycle. The tosylalanine ester of this compound was found to be the most reactive substrate among several compounds examined. nih.gov
Below is a table summarizing the kinetic constants for the HLE-catalyzed hydrolysis of various substrates at pH 7.5.
| Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |
| Tos-Ala-OPPy | 1.8 | 0.20 | 9.0 x 10³ |
| Cbz-Ala-OPPy | 0.003 | 0.10 | 3.0 x 10¹ |
| Tos-Ala-ONp | 0.09 | 0.35 | 2.6 x 10² |
| Cbz-Ala-ONp | 0.0001 | 0.10 | 1.0 |
Data sourced from a kinetic study on the hydrolysis of N-tosylalanine ester of this compound and related compounds. nih.gov
The rate of HLE-catalyzed hydrolysis is significantly affected by the surrounding reaction conditions. The pH of the solution is a critical factor, with studies determining the kinetic constants at three different pH values to understand its impact on enzyme activity. nih.gov
Furthermore, the presence of certain additives can dramatically accelerate the reaction. For example, the addition of decanol has been shown to enhance the enzymatic hydrolysis of the tosylalanine ester of this compound. nih.gov In the presence of decanol, the catalytic efficiency, represented by the kcat/KM value, reaches approximately 10⁷ M⁻¹s⁻¹, a rate that approaches the diffusion-controlled limit. nih.gov This suggests that decanol may facilitate the reaction by altering the microenvironment of the enzyme or substrate, leading to a more favorable interaction and faster turnover. The buffer used in the reaction can also influence the rate of subsequent reactions, such as diazo coupling. nih.gov
Mechanistic Insights into Diazo Coupling Reactions
Following the enzymatic hydrolysis of its ester derivative, the liberated this compound (HOPPy) participates in a diazo coupling reaction to produce a colored product for diagnostic detection. nih.gov This reaction typically involves coupling with a diazonium salt, such as 4-diazo-3-hydroxy-1-napthylsulfonate, to generate a purple dye. nih.gov
Kinetic studies have shown that the rate of this coupling reaction is sensitive to several factors. The nature of the substituents on the diazonium salt plays a significant role; for example, the kinetics of the reaction of HOPPy have been studied with various diazonium salts, including 4-diazo-3-hydroxy-7-nitro-1-napthylsulfonate and 2-methoxy-4-(N-morpholinyl)benzene diazonium chloride. nih.gov The electronic properties of these substituents on the naphthalene ring affect the electrophilicity of the diazonium ion and thus the reaction rate. nih.gov Additionally, the composition of the buffer in which the reaction takes place can also affect the coupling rate, likely by influencing the proton transfer steps in the mechanism. nih.gov
Computational Chemistry in Reaction Mechanism Prediction
Computational chemistry has become an indispensable tool for providing detailed insights into chemical reaction mechanisms that are often difficult to probe through experimental means alone. wikipedia.org By integrating theoretical models with high-performance computing, researchers can investigate molecular structures, predict reaction pathways, and understand the properties of transient species like transition states. wikipedia.orgorganic-chemistry.org These methods are crucial for analyzing the synthesis and reactivity of molecules such as this compound.
Computational approaches, including quantum mechanics and molecular dynamics, allow for a deeper understanding of chemical phenomena. wikipedia.org They can be used to model the entire reaction coordinate, identifying intermediates and the energy barriers that separate them. This predictive power helps in optimizing reaction conditions, designing novel catalysts, and exploring potential synthetic routes before undertaking time-consuming and costly experimental work. organic-chemistry.org
At the heart of computational reaction prediction are quantum chemical calculations, which are used to estimate the energies of transition states and the thermodynamics of connected equilibria. organic-chemistry.org The ability to accurately calculate the geometry and energy of a transition state—the highest energy point along a reaction pathway—is fundamental to determining the kinetics and feasibility of a chemical reaction.
These calculations have been successfully employed to analyze reaction mechanisms in the development of new synthetic methodologies. organic-chemistry.orgorganic-chemistry.org By modeling the transition states, chemists can understand the factors that control selectivity, predict the outcomes of unknown reactions, and rationally design more efficient catalysts. organic-chemistry.org For reactions involving this compound, such as its synthesis via Paal-Knorr or Van Leusen pathways or its derivatization through diazo coupling, quantum chemical calculations could be used to map out the complete energy profile, identify the rate-determining step, and rationalize the observed reactivity and selectivity.
Molecular Dynamics Simulations of Reaction Pathways
Molecular dynamics (MD) simulations offer a powerful computational lens to investigate the complex and rapid atomic-level transformations that characterize chemical reactions. While specific MD simulation studies exclusively targeting the reaction pathways of this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established and can be applied to elucidate its formation and reactivity. MD simulations model the interactions between atoms over time, providing a dynamic trajectory that can reveal reaction intermediates, transition states, and the preferred mechanistic pathways.
One of the most probable synthetic routes to the this compound core is a variation of the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. rgmcet.edu.inquimicaorganica.orgwikipedia.org Computational studies, particularly using density functional theory (DFT), have shed light on the mechanism of the classical Paal-Knorr synthesis, suggesting that the rate-determining step is often the cyclization of a hemiaminal intermediate. rgmcet.edu.inresearchgate.net
Reactive force fields (ReaxFF) are a particular class of force fields used in MD simulations that can model the formation and breaking of chemical bonds, making them suitable for studying reaction mechanisms. syxbsyjg.com An MD simulation using a reactive force field for the synthesis of this compound would typically involve constructing a simulation box containing the precursor molecules, such as a substituted 1,4-dicarbonyl and an amine, along with a solvent. The system's evolution would be tracked over time at a specific temperature, allowing for the observation of the spontaneous chemical reactions leading to the formation of the pyrrole ring.
Hypothetical Application of MD Simulations to the Paal-Knorr Synthesis of this compound:
A hypothetical MD simulation could be set up to investigate the reaction between a phenyl-substituted 1,4-dicarbonyl precursor and an amino acid, which could serve as the amine source and potentially influence the position of the hydroxyl group. The simulation would aim to capture the key steps of the reaction, which are theorized to be:
Nucleophilic Attack: The amine nitrogen attacks one of the carbonyl carbons of the dicarbonyl compound.
Hemiaminal Formation: Formation of a hemiaminal intermediate.
Cyclization: An intramolecular cyclization reaction occurs, leading to a five-membered ring.
Dehydration: The elimination of water molecules to form the aromatic pyrrole ring.
The following interactive data table illustrates the kind of energetic data that could be extracted from such a simulation, providing insights into the reaction kinetics. The values presented are hypothetical and for illustrative purposes, based on typical values for similar organic reactions.
| Reaction Step | Intermediate/Transition State | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| 1. Nucleophilic Attack | Amine-Carbonyl Adduct | 15 - 20 | -5 to -10 |
| 2. Hemiaminal Formation | Hemiaminal | 5 - 10 | -15 to -20 |
| 3. Cyclization | Cyclic Intermediate Transition State | 20 - 25 | -10 to -15 |
| 4. Dehydration | Dihydroxytetrahydropyrrole | 10 - 15 | 5 - 10 |
These simulations can also be used to explore the effects of different solvents and catalysts on the reaction pathway and efficiency. For instance, excited-state molecular dynamics simulations have been used to study the behavior of pyrrole-water complexes, which could be relevant for understanding reactions in aqueous media. aip.org
Furthermore, MD simulations can be complemented with quantum mechanics (QM) calculations to refine the understanding of the potential energy surface and the electronic structure of the intermediates and transition states. This QM/MM (Quantum Mechanics/Molecular Mechanics) approach provides a higher level of accuracy for the reacting components while treating the surrounding solvent with a more computationally efficient classical force field.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Hydroxy 5 Phenylpyrrole Analogs
Design Principles for SAR Studies
Substituent Positioning Effects on Biological Activity
The placement of substituents on both the pyrrole (B145914) and phenyl rings of the 3-hydroxy-5-phenylpyrrole scaffold is a critical determinant of biological activity. Research has shown that the position of a substituent can dramatically alter the compound's interaction with biological targets.
For instance, in a series of 2-phenyl-1H-pyrrole-3-carboxamide derivatives, which share a similar phenyl-pyrrole core, the position of substituents on an associated phenylsulfonyl ring significantly impacted their affinity for the 5-HT6 receptor. acs.org Shifting a chlorine atom or a methyl group from the C3 to the C2 position resulted in a decrease in affinity. acs.orgnih.gov Similarly, moving a fluorine atom from the C3 to the C4 position led to a loss of affinity, highlighting the specific spatial requirements for optimal receptor binding. acs.orgnih.gov In another context, for antitubercular activity, ortho- or meta-substituted phenyl compounds were found to be more effective, suggesting that this positioning facilitates easier penetration into bacterial cells and proper binding to the target. mdpi.com
Modulation of Electronic and Steric Properties through Derivatization
Derivatization is a key strategy to modulate the electronic and steric properties of this compound analogs, thereby influencing their biological activity.
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can significantly alter the electronic distribution within the molecule, affecting its reactivity and binding affinity. For example, in the context of MAO-B inhibitors, the presence of electron-withdrawing and bulky substituents on the phenyl ring of 1-methyl-3-phenylpyrroles enhanced inhibitory potency. nih.gov The trifluoromethyl group at the C4 position, for instance, increased potency by 90-fold compared to the unsubstituted analog. nih.gov This enhancement is thought to be related to the promotion of planarity between the phenyl and pyrrolyl rings. nih.gov Conversely, the introduction of electron-donating substituents on a phenylsulfonyl ring attached to a pyrrole core was less favorable for interaction with the 5-HT6 receptor. acs.orgnih.gov
Steric Effects: The size and shape of substituents (steric factors) also play a crucial role. In the development of tubulin polymerization inhibitors, bulky substituents on the pyrrole ring were found to decrease antifungal activity. alliedacademies.org However, for 1-phenylpyrrole (B1663985) derivatives acting as tubulin polymerization inhibitors, the introduction of a methyl group on the 1-phenyl ring led to potent activity. nih.gov This indicates that the impact of steric bulk is highly dependent on the specific biological target and the position of the substituent.
Correlation of Structural Modifications with Biological and Chemical Activities
Systematic structural modifications of the this compound scaffold have provided a clearer understanding of the relationship between its structure and its biological and chemical properties.
Impact of Pyrrole Ring Substituents on Activity
Substituents on the pyrrole ring itself have a profound effect on the activity of the resulting analogs. For example, in a series of pyrrole derivatives, the presence of bulky substituents on the pyrrole ring was found to diminish antifungal activity. alliedacademies.org Conversely, the introduction of a nitro group, which is strongly electron-withdrawing, potentiated the antifungal effect. alliedacademies.org This suggests that the electronic nature of the substituent on the pyrrole ring is a key driver of this specific biological activity. alliedacademies.org Furthermore, the addition of a heterocyclic sulfonamide to the pyrrole ring has been shown to increase antifungal activity, while the absence of a substituent on the sulfonamide can lead to a partial or complete loss of this activity. alliedacademies.org
Influence of Phenyl Ring Modifications on Activity
Modifications to the phenyl ring of this compound analogs have been extensively studied to fine-tune their biological activities. The nature and position of substituents on this ring can modulate everything from receptor affinity to antibacterial potency.
For instance, in the development of 5-HT6 receptor inverse agonists, the introduction of electron-withdrawing groups like fluorine, chlorine, and trifluoromethyl at the C3 position of a phenylsulfonyl ring attached to the pyrrole core significantly increased receptor affinity. acs.orgnih.gov Chlorine was particularly effective, increasing affinity up to 6-fold, potentially by forming halogen bonds with the receptor. acs.orgnih.gov In contrast, electron-donating groups at the same position were less favorable. acs.orgnih.gov
In the context of antitubercular agents, the location of halogens on the phenyl ring is critical. mdpi.com Ortho- or meta-substituted phenyl rings appear to facilitate better cell penetration and target binding. mdpi.com Interestingly, a fluorine atom was found to be unfavorable for antitubercular activity in this particular scaffold. mdpi.com
The following table summarizes the effects of different phenyl ring substituents on the activity of various pyrrole-based compounds:
| Parent Compound Scaffold | Substituent | Position | Effect on Activity | Biological Target/Activity | Reference |
| 2-Phenyl-1H-pyrrole-3-carboxamide | Chlorine | C3 (on phenylsulfonyl) | Increased affinity | 5-HT6 Receptor | acs.orgnih.gov |
| 2-Phenyl-1H-pyrrole-3-carboxamide | Methyl | C3 (on phenylsulfonyl) | Tolerated | 5-HT6 Receptor | acs.orgnih.gov |
| 2-Phenyl-1H-pyrrole-3-carboxamide | Electron-donating group | C3 (on phenylsulfonyl) | Decreased affinity | 5-HT6 Receptor | acs.orgnih.gov |
| 1-Methyl-3-phenylpyrrole | Trifluoromethyl | C4 | 90-fold increase in potency | MAO-B Inhibition | nih.gov |
| Phenylpyrrole derivative | Halogen | ortho- or meta- | Favorable | Antitubercular Activity | mdpi.com |
| Phenylpyrrole derivative | Fluorine | - | Unfavorable | Antitubercular Activity | mdpi.com |
| 1-Phenylpyrrole | Methyl | 1-phenyl | Potent inhibition | Tubulin Polymerization | nih.gov |
| 1-Phenylpyrrole | Chlorine or Fluorine | 1-phenyl | Potent inhibition | Tubulin Polymerization | nih.gov |
Effects of Hydroxyl Group Derivatization
The hydroxyl group at the 3-position of the pyrrole ring is a key functional group that can be derivatized to alter the compound's properties. Derivatization of this group can impact solubility, stability, and biological activity.
Common derivatization reactions for hydroxyl groups include esterification and etherification. For example, the hydroxyl group can be acylated to form esters. google.com In one study, this compound was acylated with N-tosyl-L-alaninyl chloride to produce the corresponding ester. google.com Such modifications can be used to create prodrugs or to modulate the compound's interaction with a target. For instance, replacing the hydroxyl group with bioisosteres, such as an amino group, can be used to assess the importance of hydrogen-bonding in biological interactions.
The hydroxyl group's acidic nature (pKa ~8-10) means it can exist in a protonated or deprotonated state depending on the pH of the environment, which can influence its biological activity and solubility. Derivatization can lock the group in a specific form, for example, by converting it to an ether, thereby removing its ability to act as a hydrogen bond donor.
The following table outlines some common derivatization approaches for hydroxyl groups and their potential effects:
| Derivatization Reaction | Reagent Type | Resulting Functional Group | Potential Effects on Properties | Reference |
| Acylation | Acyl chlorides, Anhydrides | Ester | Altered solubility, prodrug formation, modified hydrogen bonding | google.comresearchgate.net |
| Etherification | Alkyl halides | Ether | Removed hydrogen bond donor capability, increased lipophilicity | researchgate.net |
| Sulfonation | Sulfonyl chlorides | Sulfonate ester | Increased water solubility, altered charge | researchgate.net |
| Oxidation | Oxidizing agents | Ketone | Altered electronic and steric properties |
Ligand-Protein Interaction Analysis through Molecular Docking and Dynamics
Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, are crucial tools for elucidating the interactions between ligands and their target proteins at an atomic level. These methods provide insights into the binding modes of this compound analogs and help rationalize their structure-activity relationships (SAR).
Molecular Docking:
Molecular docking studies have been instrumental in identifying and optimizing pyrrole-based compounds as inhibitors for various protein targets. For instance, analogs of 3-hydroxy-1H-pyrrol-2(5H)-one were identified as small molecule blockers of the interaction between the S100A10 protein and annexin (B1180172) A2. researchgate.net Docking simulations suggested that these inhibitors could bind to three specific pockets on S100A10, which are typically occupied by acetyl, valine, and leucine (B10760876) moieties from the N-terminus of annexin A2. researchgate.net This binding mode confirmed the hypothetical interaction that was initially predicted during a virtual screening campaign. researchgate.net
In the development of dual inhibitors for HIV-1 integrase (IN) and reverse transcriptase-associated ribonuclease H (RNase H), docking studies of pyrrolyl diketo acid derivatives revealed key interactions. The acidic function of these analogs was found to be critical for inhibiting the integrase enzyme. nih.gov Similarly, in the design of inverse agonists for the 5-HT6 receptor, docking was used to understand how substituting a 1H-pyrrolo[3,2-c]quinoline scaffold with a simpler 2-phenyl-1H-pyrrole-3-carboxamide framework affected binding affinity. acs.org These studies often explore how different substituents on the pyrrole and phenyl rings influence interactions with specific amino acid residues in the target's active site. Hydrophobic contacts are frequently observed as a major driving factor for ligand binding efficiency. nih.gov
The following table summarizes representative ligand-protein interactions for pyrrole-based compounds as identified through molecular docking studies.
| Target Protein | Ligand Scaffold | Key Interacting Residues/Interactions | Reference |
| S100A10 | 3-hydroxy-1H-pyrrol-2(5H)-one | Binds to pockets normally occupied by acetyl, valine, and leucine moieties of Annexin A2. | researchgate.net |
| HIV-1 Integrase | Pyrrolyl diketo acid | Acidic function (diketo acid) is critical for inhibition. | nih.gov |
| DNA Gyrase (1KZN) | Tetrahydro-1H-indazole derivatives | Bonding interactions with the active site of the enzyme. | jmchemsci.com |
| 5-HT6 Receptor | 2-phenyl-1H-pyrrole-3-carboxamide | Interaction with hydrophobic sites and hydrogen bond acceptors. | acs.org |
Molecular Dynamics (MD) Simulations:
Following molecular docking, MD simulations are employed to assess the stability and dynamics of the predicted ligand-protein complexes. mdpi.com These simulations model the movement of atoms over time, providing a more dynamic picture of the binding event and helping to refine the understanding of the interaction. mdpi.com For example, MD simulations can confirm whether the key interactions predicted by docking, such as hydrogen bonds and hydrophobic contacts, are maintained over a period of time in a simulated physiological environment. mdpi.comthepharmajournal.com
In the study of pyrrole derivatives targeting HIV-1, MD simulations would be used to validate the stability of the compound within the active sites of both integrase and RNase H, ensuring that the dual-inhibitor concept is structurally feasible. nih.gov By analyzing the trajectory of the simulation, researchers can observe conformational changes in both the ligand and the protein, providing deeper insight into the SAR and guiding the design of analogs with improved potency and a more stable binding profile. thepharmajournal.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of novel analogs and for providing insights into the structural features that are critical for therapeutic efficacy.
For pyrrole derivatives, 3D-QSAR models have been successfully developed to guide the discovery of potent ligands for various targets. In one study focusing on ligands for the cannabinoid type 2 (CB2) receptor, a 3D-QSAR model was constructed using a diverse set of 155 ligands, including N-phenylpyrroles and other pyrrole derivatives. mdpi.com The dataset spanned five orders of magnitude in binding affinity, a key requirement for developing a statistically robust model. mdpi.com The model was built using a training set of 95 compounds and validated with a test set of 60 compounds. mdpi.com
The resulting 3D-QSAR model provided a visual representation of the SAR, with colored cubes indicating regions where certain structural features are favorable or unfavorable for activity. For instance, the model showed a preference for hydrophobic or nonpolar functional groups at a specific position (N4), while substitution with a bulky isopropyl group at the same position led to a decrease in binding affinity. mdpi.com
In another example, QSAR models were developed for a series of pyrrole derivatives with antitubercular activity. researchgate.net These models were created using a consensus approach and showed good predictive power, with a q² value of 0.79 for the model and 0.82 for the external evaluation set. researchgate.net Such validated models can be applied to screen virtual libraries of compounds to identify new potential hits for synthesis and biological testing. researchgate.net
The table below presents key statistical parameters for representative QSAR models developed for pyrrole-containing compounds.
| Target/Activity | Compound Class | No. of Compounds (Training/Test) | Key Statistical Parameters | Findings/Predictions | Reference |
| CB2 Receptor Affinity | N-phenylpyrroles and various heterocycles | 95 / 60 | Statistically significant and stable 3D-QSAR model. | Identified favorable hydrophobic regions and unfavorable steric bulk at specific positions. | mdpi.com |
| Antitubercular Activity | Pyrrole derivatives | Not specified | Consensus QSAR model with q² = 0.79 and predictive q² = 0.82. | Used to screen a virtual library and identify six promising new compounds for synthesis. | researchgate.net |
| Cytotoxicity | Spiro[3H-indole-3,2'(1'H)-pyrrolo[3,4-c]pyrrole]-triones | Not specified | QSAR study performed. | Guided the design of novel cytotoxic agents. | alliedacademies.org |
These QSAR studies, in conjunction with docking and MD simulations, form a powerful in silico pipeline for the rational design of novel this compound analogs with optimized activity and desired properties.
Biological Activities and Mechanistic Pathways of 3 Hydroxy 5 Phenylpyrrole and Its Derivatives
Enzymatic Hydrolysis by Hydrolases
3-Hydroxy-5-phenylpyrrole (HOPPy) and its derivatives are notable for their role as substrates for various hydrolytic enzymes. This property is central to their application in biochemical assays and diagnostics. The enzymatic cleavage of these compounds, particularly their ester derivatives, leads to the release of the HOPPy molecule, which can then be detected, often through a colorimetric reaction. google.com
Substrate Specificity for Esterases and Proteases
The chemical structure of this compound derivatives allows them to be recognized and hydrolyzed by both esterases and proteases. lgcstandards.com This broad substrate specificity is a key feature of their utility. For instance, various esters of HOPPy are cleaved by these enzymes, a reaction that can be quantified to measure enzyme activity. google.com The hydrolysis of these esters by enzymes like leukocyte esterase is a well-established method for detecting the presence of these enzymes in biological samples. google.com
This reactivity is not limited to simple esters. For example, a tosylalanine ester of HOPPy is specifically designed as a substrate for certain proteases. The enzyme-catalyzed hydrolysis of the ester bond results in the liberation of the this compound core. google.com This reaction forms the basis of diagnostic tests for detecting hydrolytic analytes. lgcstandards.comscbt.com
The versatility of HOPPy derivatives as substrates is further highlighted by their use in assays for a range of hydrolytic enzymes beyond just esterases and proteases. This broad applicability underscores the importance of the pyrrole (B145914) scaffold in designing enzyme substrates.
Interaction with Human Leukocyte Elastase (HLE)
A significant application of this compound derivatives is in the detection of Human Leukocyte Elastase (HLE), a serine protease released by leukocytes. google.com HLE is a key biomarker for inflammatory conditions, particularly urinary tract infections.
Derivatives of HOPPy, such as 3-hydroxy-5-phenyl-pyrrole-N-tosyl-L-alanine ester, serve as chromogenic substrates for HLE. google.com In the presence of HLE, the ester is hydrolyzed, releasing this compound. google.com This product then reacts with a diazonium salt, also present in the assay, to produce a colored azo dye. google.com The intensity of the resulting color is proportional to the amount of HLE present in the sample, allowing for a quantitative or semi-quantitative assessment of leukocyte numbers. google.com
The specificity of this interaction is crucial for its diagnostic utility. The design of the ester side chain, in this case, N-tosyl-L-alanine, is tailored to be an effective substrate for HLE, ensuring that the enzymatic reaction is both rapid and specific. google.com This targeted approach allows for the sensitive detection of HLE even at low concentrations. google.com
Mechanism of Action in Enzyme Activation and Product Release
The fundamental mechanism involves the enzymatic hydrolysis of an ester linkage. google.com Hydrolases, such as esterases and proteases, catalyze the cleavage of this bond in the HOPPy derivative. cazy.org This reaction is a classic example of enzyme-substrate interaction, where the enzyme's active site binds to the substrate and facilitates the chemical transformation.
For most hydrolases, the catalytic mechanism involves a pair of amino acid residues, a general acid and a nucleophile or base, that work in concert to break the ester bond. cazy.org In the case of HLE, a serine protease, a catalytic triad (B1167595) of amino acids in the active site is responsible for the hydrolysis. google.com
Upon hydrolysis, the this compound molecule is released. google.com In many diagnostic applications, this release is coupled to a secondary reaction to generate a detectable signal. google.com A common method is the use of a diazonium salt, which reacts with the liberated HOPPy to form a colored product. google.com This two-step process, initiated by the specific enzymatic activity, allows for the sensitive detection and quantification of the target enzyme. google.com
Fungal Osmotic Signal Transduction Pathway Activation by Phenylpyrroles
Phenylpyrroles, the chemical class to which this compound belongs, are known to have significant effects on fungal physiology. nih.govfrontiersin.org A key mechanism of action for some phenylpyrrole fungicides is the activation of the fungal osmotic signal transduction pathway. nih.govfrontiersin.org This pathway is a critical defense mechanism for fungi against environmental stresses, including osmotic shock. asm.orgnih.gov
The phenylpyrrole fungicides, such as fenpiclonil (B1202646) and fludioxonil (B1672872), are perceived by a specific fungal hybrid histidine kinase (HHK). nih.govfrontiersin.org This interaction mimics an osmotic stress signal, leading to the hyperactivation of the High Osmolarity Glycerol (B35011) (HOG) signaling pathway. frontiersin.orgmdpi.com The activation of this pathway results in a cascade of downstream events, including membrane hyperpolarization and alterations in carbon metabolism. nih.govfrontiersin.org Ultimately, this leads to the accumulation of metabolites, causing hyphal swelling and eventual bursting of the fungal cells. nih.govfrontiersin.org
The activation of the HOG pathway by phenylpyrroles is a prime example of how these compounds can exploit a natural fungal defense mechanism to induce cell death. nih.gov Interestingly, while activation of this pathway is typically a survival response, its inappropriate and sustained activation by phenylpyrroles is lethal to the fungus. asm.orgnih.gov
Potential in Inhibitor Development and Therapeutic Research
The unique chemical structure and biological activities of this compound and its derivatives have made them attractive scaffolds for the development of new therapeutic agents. alliedacademies.org Their ability to interact with various biological targets, including enzymes and signaling proteins, provides a foundation for designing novel inhibitors and modulators of disease-related pathways. researchgate.net
The pyrrole ring is a common motif in many biologically active compounds, exhibiting a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. alliedacademies.orgmdpi.com Derivatives of this compound are being explored for their potential in several therapeutic areas.
| Compound Class | Therapeutic Target/Application | Key Findings |
| Phenylpyrrole-based derivatives | Histone Deacetylase (HDAC) inhibitors for cancer therapy. researchgate.net | Showed promising antitumor potential with low toxicity on normal cells. researchgate.net |
| (Z)-3-(5-(3-benzyl-4-oxo-2-thioxothiazolidinylidene)methyl)-N-(3-carboxy-4-hydroxy)phenyl-2,5-dimethylpyrroles | HIV-1 gp41 fusion inhibitors. researchgate.net | Exhibited potent inhibitory activity against HIV-1 replication. researchgate.net |
| 2-Phenyl-1H-pyrrole-3-carboxamides | 5-HT6 receptor inverse agonists for cognitive enhancement. acs.org | Demonstrated high selectivity and metabolic stability. acs.org |
| 3-Hydroxy-pyran-4-one derivatives | HIV integrase inhibitors. frontiersin.org | Identified promising lead compounds with low micromolar IC50 values. frontiersin.org |
Anti-inflammatory Properties
Pyrrole-containing compounds have long been recognized for their anti-inflammatory potential. alliedacademies.orgsemanticscholar.org The well-known non-steroidal anti-inflammatory drugs (NSAIDs) tolmetin (B1215870) and zomepirac (B1201015) are both pyrrole acetic acid derivatives. semanticscholar.org This has spurred further research into other pyrrole derivatives, including those related to this compound, for their anti-inflammatory effects.
The mechanism of anti-inflammatory action for some pyrrole derivatives is thought to be related to the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX). semanticscholar.orgnih.gov Some studies suggest that the iron-chelating properties of certain hydroxypyridinone derivatives, which share structural similarities with hydroxylated pyrroles, may contribute to their anti-inflammatory effects by inhibiting heme-dependent enzymes like COX and lipoxygenase. nih.gov
Research into various phenylpyrrole derivatives has shown promising anti-inflammatory activity in preclinical models. mdpi.comgoogle.com For example, certain fused pyrrole derivatives have demonstrated anti-inflammatory activity comparable to standard drugs like indomethacin (B1671933) and ibuprofen. semanticscholar.org These findings suggest that the this compound scaffold could be a valuable starting point for the development of new anti-inflammatory agents.
Anticancer Activity of Pyrrole Derivatives
Pyrrole derivatives represent a promising class of compounds with significant cytotoxic effects against various cancer cell lines. Research has demonstrated their potential to inhibit cell proliferation and induce programmed cell death, or apoptosis. nih.govnih.gov
A series of alkynylated pyrrole derivatives were designed and evaluated for their anticancer properties against a panel of human cancer cell lines. nih.gov One promising molecule, compound 12l , demonstrated potent activity with IC₅₀ values of 2.29 µM and 3.49 µM against U251 (glioblastoma) and A549 (lung cancer) cells, respectively. nih.gov Mechanistic studies revealed that this compound arrests the cell cycle in the G0/G1 phase and induces apoptosis in A549 cells. nih.gov
In another study, novel pyrrole and fused pyrrole derivatives were synthesized and tested against HepG-2 (liver carcinoma), MCF-7 (breast cancer), and Panc-1 (pancreatic cancer) cell lines. nih.gov Several of these compounds showed promising anti-cancer activity across all tested cell lines. nih.gov Similarly, certain pyrido[2,3-d]pyrimidine (B1209978) hybrids containing a pyrrole moiety have been investigated as inhibitors of thymidylate synthase (TS), a crucial enzyme in DNA synthesis. researchgate.net Compounds 5a and 5f from this series exhibited excellent anticancer activity against HCT-116, MCF-7, HepG2, and PC-3 cell lines and also showed potent hTS inhibitory activity with IC₅₀ values of 18.91 nM and 16.19 nM, respectively. researchgate.net
The development of piperlongumine (B1678438) derivatives incorporating a 1,2,3-triazole moiety has also yielded potent anticancer agents. bohrium.com Compound 6Q from this series displayed the highest activity against human chronic myeloid leukemia (K562) cells, with an IC₅₀ value of 0.31 µM. bohrium.com
Table 1: Anticancer Activity of Selected Pyrrole Derivatives
| Compound | Cancer Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|
| 12l (alkynylated pyrrole) | U251 (Glioblastoma) | 2.29 µM | nih.gov |
| 12l (alkynylated pyrrole) | A549 (Lung) | 3.49 µM | nih.gov |
| 5a (pyrido[2,3-d]pyrimidine) | HCT-116 (Colon) | 1.09 µM | researchgate.net |
| 5a (pyrido[2,3-d]pyrimidine) | PC-3 (Prostate) | 5.12 µM | researchgate.net |
| 5f (pyrido[2,3-d]pyrimidine) | HCT-116 (Colon) | 1.03 µM | researchgate.net |
| 6Q (piperlongumine derivative) | K562 (Leukemia) | 0.31 µM | bohrium.com |
Antiviral Activity, including HIV-1 Inhibition
The pyrrole ring is a key structural component in several compounds with antiretroviral activity. nih.govnih.gov These derivatives can target different stages of the HIV-1 replication cycle. nih.gov
A significant focus has been on developing small molecule HIV-1 fusion inhibitors that target the viral envelope glycoprotein (B1211001) gp41. asm.orgworldscientific.com N-substituted pyrrole derivatives, such as NB-2 and NB-64 , were identified as novel HIV-1 fusion inhibitors. asm.org These compounds are believed to interact with the gp41 hydrophobic pocket, blocking the formation of the six-helix bundle, a critical step for viral and cell membrane fusion. asm.org The carboxylic acid group in these molecules was found to be crucial for their anti-HIV-1 activity. asm.org A subsequent derivative, NSPD-12m , was developed from the NB-64 scaffold and showed improved anti-HIV-1 activity. frontiersin.org
Other pyrrole derivatives have been found to exhibit dual inhibitory activity against HIV-1 integrase (IN) and reverse transcriptase (RT) associated RNase H. nih.gov For instance, pyrrolyl derivative 16 showed an EC₅₀ of 2 µM in HIV-infected cells. nih.gov However, other derivatives that were potent inhibitors of RT-associated RNase H in enzymatic assays lacked the ability to inhibit HIV-1 replication in cell-based assays and showed cytotoxicity. nih.gov
Beyond HIV, a range of 3-hydroxy-2-oxopyrroles, synthesized via a microwave-assisted, three-component reaction, were evaluated for broad antiviral activity. benthamscience.com These compounds were found to be potent against the Yellow Fever Virus (YFV) in Vero cells. benthamscience.com
Table 2: Antiviral Activity of Selected Pyrrole Derivatives
| Compound | Virus | Target/Mechanism | Activity | Source |
|---|---|---|---|---|
| NB-2 | HIV-1 | gp41 Fusion Inhibition | Micromolar Range | asm.org |
| NB-64 | HIV-1 | gp41 Fusion Inhibition | Micromolar Range | asm.orgfrontiersin.org |
| NSPD-12m | HIV-1 | gp41 Fusion Inhibition | Potent Inhibition | frontiersin.org |
| 16 (pyrrolyl derivative) | HIV-1 | Dual IN and RNase H Inhibition | EC₅₀ = 2 µM | nih.gov |
| 9b (3-Hydroxy-2-oxopyrrole) | Yellow Fever Virus | Not specified | Potent Inhibition | benthamscience.com |
Antibacterial and Antitubercular Potential
Pyrrole derivatives have demonstrated significant potential as antibacterial and antitubercular agents, addressing the growing challenge of antibiotic resistance. mdpi.comnih.gov They exhibit activity against both Gram-positive and Gram-negative bacteria. acgpubs.orgtandfonline.com
Several studies have focused on their efficacy against Mycobacterium tuberculosis (Mtb). Certain 2-methyl-1,3,5-trisubstituted pyrroles show significant activity against Mtb. srce.hr One derivative, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC ), was found to have a Minimum Inhibitory Concentration (MIC) of 0.7 µg/mL against Mtb H37Rv. mdpi.com Another series of pyrrole-2-carboxamide derivatives also showed potent anti-TB activity, with most compounds having MIC values below 0.016 µg/mL and low cytotoxicity. nih.gov Compound 32 from this series displayed excellent activity against drug-resistant tuberculosis and good in vivo efficacy. nih.gov The target for these pyrrole-2-carboxamides was identified as the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov Similarly, a class of 1,5-diphenyl pyrroles, including the initial hit BM212 , was found to inhibit Mtb by targeting MmpL3. nih.gov
Against other bacteria, pyrrolyl benzamide (B126) derivatives have shown potent activity against Staphylococcus aureus, with MIC values ranging from 3.12 to 12.5 µg/mL. nih.gov These compounds are thought to act as inhibitors of the enzyme InhA. nih.gov
Table 3: Antibacterial and Antitubercular Activity of Selected Pyrrole Derivatives
| Compound | Bacterial Strain | Activity (MIC) | Source |
|---|---|---|---|
| ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL | mdpi.com |
| Compound 32 (pyrrole-2-carboxamide) | Mycobacterium tuberculosis | < 0.016 µg/mL | nih.gov |
| Pyrrolyl benzamide derivatives | Staphylococcus aureus | 3.12 - 12.5 µg/mL | nih.gov |
| Compound 5 (diarylpyrrole) | Mycobacterium tuberculosis | 0.4 µg/mL | acs.org |
Enzyme Inhibitory Activities (e.g., cPLA2α, Sortase A)
Pyrrole derivatives have been identified as inhibitors of several key enzymes involved in disease pathogenesis.
Cytosolic Phospholipase A2α (cPLA2α) Inhibition: cPLA2α is a critical enzyme in the biosynthesis of pro-inflammatory lipid mediators, making it an attractive target for anti-inflammatory drugs. researchgate.net A series of 3-pyrrol-3-yl-3H-isobenzofuran-1-ones were synthesized and evaluated as cPLA2α inhibitors, with some showing IC₅₀ values in the low micromolar range in both cell-free and cellular assays. tandfonline.com Other structural classes, such as indole-5-carboxylic acids with 3-aryloxy-2-oxopropyl residues, are potent cPLA2α inhibitors, but their development has been hampered by poor bioavailability. researchgate.net
Sortase A (SrtA) Inhibition: Sortase A is a bacterial transpeptidase in Gram-positive bacteria that anchors surface proteins to the cell wall, playing a key role in virulence and biofilm formation. nih.gov Inhibiting SrtA is a strategy to attenuate bacterial pathogenicity. nih.gov Six pyrrolomycin derivatives demonstrated good inhibitory activity against Staphylococcus aureus SrtA, indicating their potential to reduce biofilm formation. nih.gov In another study, a bromopyrrole alkaloid, Stonikacidin A , was found to inhibit SrtA activity by approximately 40% at a concentration of 10 µM. semanticscholar.org
Table 4: Enzyme Inhibitory Activity of Selected Pyrrole Derivatives
| Compound Class / Name | Target Enzyme | Activity | Source |
|---|---|---|---|
| 3-pyrrol-3-yl-3H-isobenzofuran-1-ones | cPLA2α | Low micromolar IC₅₀ | tandfonline.com |
| Pyrrolomycin derivatives | Sortase A | Good inhibitory activity | nih.gov |
| Stonikacidin A | Sortase A | ~40% inhibition at 10 µM | semanticscholar.org |
Cannabinoid Receptor (CB2) Ligand Development
The cannabinoid receptor 2 (CB2) has emerged as a significant therapeutic target, particularly for inflammatory and neuropathic pain, due to its limited expression in the central nervous system, which reduces the risk of psychoactive side effects. csic.es Pyrrole derivatives have been developed as selective CB2 receptor ligands. researchgate.net
Many of these developments have been based on modifying the structure of known CB2 antagonists like SR144528. rsc.orgnih.gov This involved the bioisosteric replacement of the pyrazole (B372694) ring in SR144528 with a pyrrole ring. csic.esrsc.org This approach led to the synthesis of compounds like the fenchyl pyrrole analogue 6 and the myrtanyl derivative 10 , which showed high affinity (Ki in the low nanomolar range) and selectivity for the CB2 receptor. csic.esnih.gov Functional assays confirmed that these compounds act as antagonists or inverse agonists. csic.es Another series of 2,5-dialkyl-1-phenyl-1H-pyrrole-3-carboxamides also yielded potent and selective CB2 ligands; compounds 19a and 19b exhibited high CB2 receptor affinity (Ki = 7.59 and 6.15 nM, respectively) and acted as inverse agonists. researchgate.net
Table 5: Binding Affinity of Selected Pyrrole-Based CB2 Ligands
| Compound | CB2 Binding Affinity (Ki) | Functionality | Source |
|---|---|---|---|
| 6 (fenchyl pyrrole analogue) | Low nM range | Antagonist/Inverse Agonist | csic.esnih.gov |
| 10 (myrtanyl derivative) | Low nM range | Antagonist/Inverse Agonist | csic.esnih.gov |
| 19a (carboxamide derivative) | 7.59 nM | Inverse Agonist | researchgate.net |
| 19b (carboxamide derivative) | 6.15 nM | Inverse Agonist | researchgate.net |
Investigation of Molecular Targets and Pathways
The diverse biological activities of phenylpyrrole derivatives stem from their interaction with specific molecular targets and the modulation of key signaling pathways.
In fungi, phenylpyrroles like fenpiclonil and fludioxonil are known to activate the high-osmolarity glycerol (HOG) signal transduction pathway. nih.gov This activation is mediated by their perception by a specific fungal hybrid histidine kinase (HHK). nih.gov This interaction leads to a cascade of downstream events, including the phosphorylation of a MAP kinase, which results in significant physiological changes such as membrane hyperpolarization and disruptions in carbon metabolism. nih.govresearchgate.net
In the context of antibacterial activity, particularly against Mycobacterium tuberculosis, the membrane protein MmpL3 has been identified as a key target. nih.govnih.gov MmpL3 is involved in transporting essential components for building the mycobacterial cell wall, and its inhibition by pyrrole derivatives disrupts this vital process. nih.gov Other bacterial targets include enzymes like InhA and Sortase A, which are crucial for mycolic acid synthesis and virulence factor anchoring, respectively. nih.gov
For antiviral activity against HIV-1, the primary target identified for N-substituted pyrrole derivatives is the gp41 envelope glycoprotein. asm.orgfrontiersin.org By binding to gp41, these compounds prevent the conformational changes necessary for the fusion of the viral and cellular membranes, thus blocking viral entry. asm.org
In cancer, pyrrole derivatives have been shown to induce apoptosis through the intrinsic pathway, which involves mitochondrial oxidative stress and the activation of caspases. nih.gov Some derivatives also act as inhibitors of specific proteins crucial for cancer cell survival, such as the Hypoxia-Inducible Factor-1α (HIF-1α). nih.gov
In Vitro and In Vivo Pharmacological Studies
The therapeutic potential of pyrrole derivatives is assessed through a combination of in vitro and in vivo pharmacological studies.
In Vitro Studies: These laboratory-based assays are crucial for initial screening and mechanistic investigation. They include cytotoxicity assays against various cancer cell lines to determine IC₅₀ values, as seen with compounds like 12l and 6Q . nih.govbohrium.com Antimicrobial activity is quantified using MIC assays against bacterial and fungal strains. mdpi.comnih.gov Antiviral potential is often evaluated in cell-based assays that measure the inhibition of viral replication, providing EC₅₀ values for compounds like the HIV inhibitor 16 . nih.gov Enzyme inhibition assays are used to determine the potency (IC₅₀) of compounds against specific molecular targets like cPLA2α and thymidylate synthase. researchgate.nettandfonline.com Radioligand binding studies are employed to measure the affinity (Ki) of compounds for receptors such as the CB2 receptor. csic.esresearchgate.net
In Vivo Studies: Promising candidates from in vitro screening are advanced to in vivo studies, typically in animal models, to evaluate their efficacy and pharmacokinetic properties. For instance, antitubercular pyrrole derivatives have been tested in murine models of tuberculosis infection. nih.gov Compound 6 , a 1,3,5-trisubstituted pyrazole, led to a significant reduction in lung bacterial counts in mice compared to untreated controls. nih.gov Similarly, the pyrrole-2-carboxamide derivative 32 demonstrated good in vivo efficacy against tuberculosis. nih.gov However, in vivo studies can also reveal challenges. Potent in vitro cPLA2α inhibitors from the indole-5-carboxylic acid class showed very low plasma concentrations after oral administration in animal experiments, which was attributed to poor absorption due to being substrates for gastrointestinal efflux transporters. researchgate.net
Cell-Based Assays for Activity Evaluation
The biological activity of this compound and its derivatives has been investigated through a variety of cell-based assays, revealing a spectrum of potential therapeutic applications. These assays are crucial for determining the efficacy and mechanism of action of these compounds at a cellular level.
One of the primary applications of this compound is in diagnostic cell-based assays, particularly for the detection of leukocyte esterase, an indicator of urinary tract infections. In these assays, esters of this compound are hydrolyzed by the enzyme to produce the parent pyrrole. researchgate.net This product then reacts with a diazonium salt to create a purple azo dye, allowing for colorimetric detection. researchgate.net This principle is utilized in diagnostic strips like LEUKOSTIX®. researchgate.net
Derivatives of the core this compound structure have been synthesized and evaluated for a range of antimicrobial activities. For instance, a series of N-phenyl-2,5-dimethylpyrrole derivatives, designed as hybrids of the antitubercular agents BM212 and SQ109, have demonstrated significant potency against susceptible and multidrug-resistant strains of Mycobacterium tuberculosis in cell-based assays. ucl.ac.uk One derivative, compound 5d, showed a bacteriostatic effect against M. tuberculosis H37Rv and was also effective against intracellular mycobacteria. ucl.ac.uk
Furthermore, other pyrrole derivatives have been assessed for their antibacterial and antifungal activities. In one study, newly synthesized pyrrole derivatives connected to a thiazole (B1198619) moiety were screened against various bacterial and fungal strains. researchgate.net For example, compound 3d was found to have activity against E. coli comparable to the standard drug, while compound 3c was highly active against C. albicans. researchgate.net The inhibitory activities are often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
The antiviral potential of phenylpyrrole derivatives has also been a subject of investigation. A series of (Z)-3-(5-(3-benzyl-4-oxo-2-thioxothiazolidinylidene)methyl)-N-(3-carboxy-4-hydroxy)phenyl-2,5-dimethylpyrroles were evaluated in cellular assays for their ability to inhibit HIV-1 replication. Several compounds in this series exhibited promising inhibitory potency with low micromolar 50% effective concentration (EC50) values against HIV-1 in MT-2 cells. frontiersin.org
More recently, with the emergence of new viral threats, researchers have explored the activity of various compounds against SARS-CoV-2. While direct studies on this compound are limited, the broader class of heterocyclic compounds is of interest. For example, a cell-based high-throughput screening protocol was developed to discover inhibitors of the SARS-CoV-2 main protease (3CLpro), a key enzyme in viral replication. nih.gov This type of assay measures the 50% effective concentration (EC50) of a compound, which is the concentration required to inhibit 50% of the viral activity in cells. nih.govcreative-diagnostics.com
Table 1: Antibacterial and Antifungal Activity of Selected Pyrrole Derivatives in Cell-Based Assays
| Compound | Target Organism | Assay Type | Activity (MIC/EC50) | Reference |
|---|---|---|---|---|
| Compound 5d (N-phenyl-2,5-dimethylpyrrole derivative) | Mycobacterium tuberculosis H37Rv | Bacteriostatic | 0.32 µg/mL | ucl.ac.uk |
| Compound 3d (pyrrole-thiazole derivative) | Escherichia coli | Antibacterial | Equipotent to standard at 100 µg/mL | researchgate.net |
| Compound 3c (pyrrole-thiazole derivative) | Candida albicans | Antifungal | Highly active at 100 µg/mL | researchgate.net |
| Pyrrolamides | Streptococcus pneumoniae | DNA Gyrase Inhibition | - | nih.gov |
Table 2: Antiviral Activity of Selected Phenylpyrrole Derivatives in Cell-Based Assays
| Compound | Target Virus | Cell Line | Activity (EC50) | Reference |
|---|---|---|---|---|
| (Z)-3-(5-((3-benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)-N-(3-carboxy-4-hydroxyphenyl)acetamide (12e) | HIV-1 | MT-2 | 0.3-1.5 µM | frontiersin.org |
| (Z)-3-(5-((3-(4-fluorobenzyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)-N-(3-carboxy-4-hydroxyphenyl)acetamide (12g) | HIV-1 | MT-2 | 0.3-1.5 µM | frontiersin.org |
| (Z)-3-(5-((3-(4-chlorobenzyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)-N-(3-carboxy-4-hydroxyphenyl)acetamide (12k) | HIV-1 | MT-2 | 0.3-1.5 µM | frontiersin.org |
Murine Models of Infection
The evaluation of this compound derivatives in murine models of infection provides critical in vivo data on their efficacy and potential as therapeutic agents. These studies are essential for bridging the gap between in vitro activity and clinical utility.
A significant area of research has been the use of pyrrole derivatives in murine models of tuberculosis (TB). A class of 1,5-diphenyl-pyrrole derivatives has been identified as potent antitubercular agents that target the Mycobacterium tuberculosis membrane protein Large 3 (MmpL3), a transporter of trehalose (B1683222) monomycolate. plos.orgnih.gov One of these derivatives, BM212, and its analogs have been tested in vivo. researchgate.netplos.org An improved analog of BM212, developed to have better drug-like properties, was evaluated in a dose-response study in an acute murine TB infection model. The study determined the 99% effective dose (ED99) to be 49 mg/kg, which is within the range of currently used tuberculosis drugs, highlighting the therapeutic potential of this chemical series. nih.gov Another pyrrole morpholine (B109124) derivative, 4-((1-isopropyl-5-(4-isopropylphenyl)-2-methyl-1H-pyrrol-3-yl)methyl)morpholine, also demonstrated efficacy in a murine model of tuberculosis infection. nih.govresearchgate.net
The efficacy of these compounds is typically assessed by measuring the reduction in bacterial load in the lungs and other organs of infected mice compared to untreated controls. For example, in a murine model of pulmonary tuberculosis, mice are infected with M. tuberculosis H37Rv, and after a period of infection, treatment with the test compound is initiated. google.com The bacterial burden in the lungs and spleen is then quantified at different time points to determine the compound's bactericidal or bacteriostatic activity. nih.gov
Beyond tuberculosis, other pyrrole derivatives have shown promise in murine models of different bacterial infections. For instance, a representative pyrrolamide compound was shown to be effective against Streptococcus pneumoniae in a mouse lung infection model. nih.gov In other studies, the efficacy of antibacterial agents has been evaluated in murine models of systemic Pseudomonas aeruginosa infection. google.comgoogle.com In these models, mice are infected intraperitoneally with a lethal dose of the bacteria, and the test compound is administered to determine its ability to protect the mice from mortality. google.comgoogle.com
Table 3: Efficacy of Selected Pyrrole Derivatives in Murine Models of Infection
| Compound/Derivative Class | Murine Model | Pathogen | Key Findings | Reference |
|---|---|---|---|---|
| Improved BM212 Analogue | Acute TB Infection | Mycobacterium tuberculosis | ED99 of 49 mg/kg | nih.gov |
| 4-((1-isopropyl-5-(4-isopropylphenyl)-2-methyl-1H-pyrrol-3-yl)methyl)morpholine | Tuberculosis Infection | Mycobacterium tuberculosis | Demonstrated efficacy | nih.govresearchgate.net |
| Pyrrolamide Derivative | Lung Infection | Streptococcus pneumoniae | Effective against the pathogen | nih.gov |
| Antibacterial Agents | Systemic Infection | Pseudomonas aeruginosa | Protective effect observed | google.comgoogle.com |
Applications of 3 Hydroxy 5 Phenylpyrrole in Advanced Chemical and Biochemical Systems
Chromogenic Reagents in Biochemical Assays
A primary application of 3-Hydroxy-5-phenylpyrrole is in the formulation of chromogenic reagents for biochemical assays. These reagents are instrumental in detecting the activity of hydrolytic enzymes. The core principle involves the use of a chemically modified, non-chromogenic ester derivative of this compound. In the presence of a specific enzyme, this ester is hydrolyzed, releasing the this compound molecule. epo.orggoogle.com The liberated hydroxyl group on the pyrrole (B145914) ring is then able to react with a diazonium salt, which is also present in the assay medium, through a coupling reaction. researchgate.net This reaction produces a distinctly colored azo dye, typically purple, providing a visual and measurable signal that indicates the presence and activity of the target enzyme. google.comscielo.br
This compound-based systems are proficient in detecting a range of hydrolytic analytes, most notably esterases and proteases. lgcstandards.comcymitquimica.com The specificity of the detection is conferred by the acid residue attached to the 3-hydroxy group of the pyrrole. For instance, esters derived from specific amino acids or peptides can be synthesized to be selective substrates for particular enzymes. google.com When the target enzyme encounters its specific substrate, such as the N-tosyl-L-alanine ester of this compound, it catalyzes the cleavage of the ester bond. google.comresearchgate.net This enzymatic action liberates the this compound, which then acts as the signaling component by reacting with a diazonium salt to produce a color change. google.comgoogle.com This mechanism forms the basis for detecting enzymes that are markers for various pathological conditions. lgcstandards.comgoogle.com
The chromogenic systems based on this compound allow for the quantitative analysis of esterase and protease activity. The intensity of the color produced from the azo dye formation is directly proportional to the amount of this compound released, which in turn correlates with the concentration and activity of the hydrolytic enzyme in the sample. google.com This relationship enables the use of spectrophotometric methods to measure the absorbance of the colored product and thereby quantify the enzyme's activity. Kinetic studies have been conducted to characterize these reactions, determining parameters such as the saturating substrate concentration for enzymes like human leukocyte elastase (HLE). researchgate.net This quantitative capability is crucial for clinical diagnostics, where the level of enzymatic activity can provide valuable information about the severity of a condition, such as a urinary tract infection. researchgate.net
Interactive Table 1: Enzyme-Substrate Interaction
| Enzyme Target | Substrate Example | Detection Principle | Result |
| Leukocyte Esterase | 3-(N-tosyl-L-alaninyloxy)-5-phenylpyrrole | Enzymatic hydrolysis | Release of this compound |
| Protease | Peptide-derived pyrrole esters | Enzymatic hydrolysis | Release of this compound |
| General Esterase | Indoxyl acetate (B1210297) | Enzymatic hydrolysis | Release of Indoxyl |
Diagnostic Tool Development
The reliable chromogenic properties of this compound have been extensively leveraged in the development of diagnostic tools, particularly for rapid, point-of-care testing. lgcstandards.com Its application has significantly improved the speed and accessibility of diagnosing certain medical conditions.
A key diagnostic application is the detection of leukocytes in bodily fluids, which is a critical indicator of infection and inflammation. lgcstandards.comcymitquimica.com The presence of an abnormally high number of leukocytes in urine, for example, is a strong indicator of a urinary tract infection. google.comepo.org Diagnostic tests, such as the commercially available LEUKOSTIX® reagent strips, incorporate an ester of this compound, specifically 3-(N-tosyl-L-alaninyloxy)-5-phenylpyrrole. google.comresearchgate.net Leukocytes contain esterase enzymes, such as human leukocyte elastase (HLE), which specifically hydrolyze this substrate. researchgate.net The hydrolysis releases this compound, which then reacts with a diazonium salt (e.g., 1-diazo-2-naphthol-4-sulfonic acid) embedded in the test strip to produce a stable, purple azo dye. google.comscielo.brayubmed.edu.pkresearchgate.net The intensity of this purple color corresponds to the concentration of leukocytes in the sample, providing a rapid and semi-quantitative diagnostic result. scielo.brayubmed.edu.pk
This compound and its derivatives are integral to the design of dry-phase enzyme assay devices, commonly known as test strips or dipsticks. epo.orggoogle.com These devices consist of a carrier matrix, typically a porous material like filter paper, which is impregnated with all the necessary reagents for the assay. google.comgoogle.com For leukocyte detection, the test pad contains the this compound ester substrate, a stable diazonium salt for color development, and a buffer system to maintain an optimal pH for the enzymatic reaction. google.comgoogle.comgoogle.com Some formulations may also include accelerator compounds, such as certain alcohols or pyridine (B92270) derivatives, to enhance the rate of the ester hydrolysis reaction. epo.orggoogleapis.com The design allows for a simple procedure where the strip is dipped into a test sample (e.g., urine), and the resulting color change can be visually compared to a standardized color chart within one to three minutes, enabling rapid diagnosis without the need for complex laboratory equipment. google.comgoogle.com
Interactive Table 2: Components of a Leukocyte Esterase Test Strip
| Component | Example Compound | Function | Reference |
| Substrate | 3-(N-tosyl-L-alaninyloxy)-5-phenylpyrrole | Hydrolyzed by leukocyte esterase to release the chromogen. | google.comepo.org |
| Chromogen Precursor | This compound | Released upon substrate hydrolysis; reacts to form a colored dye. | google.comayubmed.edu.pk |
| Coupling Agent | 1-Diazo-2-naphthol-4-sulfonate | Reacts with the chromogen to produce a visible color (azo dye). | google.comresearchgate.netgoogle.com |
| Carrier Matrix | Filter Paper | Provides a solid support for the reagents and absorbs the sample. | google.comgoogle.com |
| Buffer | - | Maintains optimal pH for the enzymatic reaction. | google.com |
| Accelerator | Decanol | Enhances the speed of the enzymatic reaction. | epo.org |
Advanced Materials Science Applications
While the primary applications of this compound are in the biochemical and diagnostic fields, its chemical structure also makes it a valuable precursor in materials science. The pyrrole ring is a fundamental unit in many functional organic materials, and the presence of hydroxyl and phenyl groups provides reactive sites for polymerization and functionalization. nih.gov Research has explored the use of phenylpyrrole derivatives as building blocks for creating new materials with specific electronic, optical, or therapeutic properties. smolecule.comnih.gov For example, phenylpyrrole structures are incorporated into more complex systems like BODIPY dyes, which are known for their fluorescent properties and are used in imaging and sensing applications. researchgate.net Furthermore, the synthesis of novel pyrrole compounds is an active area of research for developing materials like antifungal agents and functional polymers. nih.govsioc-journal.cn The versatility of the phenylpyrrole scaffold allows for systematic modifications to fine-tune the properties of the resulting materials for various advanced applications. tandfonline.commdpi.com
Catalytic Applications of this compound Derivatives
The pyrrole scaffold is a common motif in ligands for transition metal catalysis due to its electron-rich nature and the ability of the nitrogen atom to coordinate with metal centers. researchgate.net The functionalization of the pyrrole ring allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which can influence the activity and selectivity of the catalyst. Derivatives of this compound have been explored in certain catalytic transformations.
One notable example is the use of a 3-allyl-5-phenylpyrrole derivative in a Wacker-Tsuji oxidation reaction. In this process, the oxidation of the allyl group is catalyzed by a palladium(II) species. The reaction involves the generation of a diketone intermediate, which can then undergo further cyclization. The catalytic cycle relies on the reoxidation of palladium(0) to palladium(II), a step that is often facilitated by a co-catalyst such as copper chloride. The pyrrole moiety in this context acts as a ligand that can modulate the reactivity of the palladium catalyst.
While the direct catalytic applications of this compound itself are not widely reported, the ability to functionalize both the hydroxyl group and the pyrrole ring opens up possibilities for creating a diverse range of ligands and catalysts. For instance, the hydroxyl group could be used as an anchoring point to immobilize the catalyst on a solid support, facilitating catalyst recovery and reuse, a key principle of green chemistry. Furthermore, the introduction of other functional groups on the phenyl ring or the pyrrole nucleus could lead to the development of catalysts for a variety of organic transformations, including cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental in the synthesis of complex organic molecules. researchgate.netsigmaaldrich.commdpi.com
Future Directions and Emerging Research Avenues
Development of Novel 3-Hydroxy-5-phenylpyrrole Analogs with Enhanced Bioactivity
The core structure of this compound serves as a versatile scaffold for chemical modification. The development of novel analogs is a primary avenue of future research, aimed at enhancing or diversifying its biological activity beyond its current diagnostic use.
Initial efforts in analog development have focused on esterification of the 3-hydroxy group to create substrates for specific enzymes. A prominent example is 3-(N-tosyl-L-alaninyloxy)-5-phenylpyrrole , synthesized by reacting this compound with N-tosyl-L-alaninyl chloride. google.comgoogle.com This analog is specifically designed to be a substrate for human leukocyte elastase (HLE), releasing the parent compound upon hydrolysis for detection. researchgate.net
Future research is anticipated to move beyond simple esters and explore a wider range of functionalizations to create derivatives with novel therapeutic properties. Potential modifications could include:
Substitution on the phenyl ring: Introducing electron-donating or withdrawing groups to modulate the compound's electronic properties, potentially influencing its interaction with biological targets.
Modification of the pyrrole (B145914) ring: N-alkylation, such as in the synthesis of Diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate , can alter the compound's solubility and metabolic stability. researchgate.net
Introduction of new functional groups: Adding moieties known to interact with specific biological targets could impart entirely new activities, such as antimicrobial or anti-inflammatory properties.
A study on related compounds has shown that phenylpyrroles can activate the fungal osmotic signal transduction pathway, suggesting that novel analogs could be explored as potential antifungal agents.
Exploration of New Therapeutic Targets
Currently, the most well-documented biological interaction of this compound is with hydrolytic enzymes, particularly human leukocyte elastase (HLE). researchgate.net This interaction, however, is exploited for diagnostic rather than therapeutic purposes. The hydrolysis of its esterified analogs by HLE is used to detect elevated leukocyte levels, which can be indicative of infections in various body fluids. researchgate.netresearchgate.net
The future of this compound in therapeutics hinges on identifying new molecular targets. Research into the broader class of phenylpyrroles has shown they can interact with targets like fungal hybrid histidine kinases. This opens a speculative but promising avenue for designing this compound analogs that could target specific enzymes or receptors involved in disease pathways. For instance, a derivative identified in a plant extract, Diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate , was noted among compounds with potential antioxidant and hepatoprotective activity, although its specific targets were not elucidated. researchgate.net Future screening of a diverse library of this compound analogs against various cellular targets will be crucial for unlocking its therapeutic potential.
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery, and this compound is no exception. Computational approaches can accelerate the identification and optimization of novel analogs.
Computational screening can be used to predict the binding affinity of virtual libraries of this compound derivatives against known therapeutic targets. This in-silico screening can prioritize which analogs to synthesize and test in the lab, saving significant time and resources.
Furthermore, predictive modeling is a key application of AI in this field. For instance, computational programs can be used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of novel compounds. In one study, the toxicological and pharmacokinetic properties of compounds from a plant extract, which included a dicarboxylate derivative of this compound, were evaluated using computational tools. researchgate.netresearchgate.net
Computational studies, such as those using Density Functional Theory (DFT), have also been employed to investigate the reaction mechanisms for synthesizing related pyrrole structures, which can help in optimizing synthetic routes for new analogs. researchgate.net
Sustainable Synthesis and Green Chemistry Innovations
As the chemical industry shifts towards more environmentally friendly practices, the development of sustainable and green synthetic routes for this compound and its derivatives is a key research focus.
One significant advancement is the use of solvent-free mechanochemical synthesis . A reported method involves the ball-milling of reactants, which can achieve high conversion rates while eliminating the need for solvent waste. This approach not only reduces environmental impact but can also lead to higher efficiency.
Another promising green innovation is the use of photocatalytic methods . These reactions utilize visible light to drive chemical transformations, often under mild conditions, offering a more energy-efficient alternative to traditional heating. Research into palladium-mediated cross-coupling reactions and Wacker-Tsuji oxidation for synthesizing the pyrrole core also points towards more efficient, catalyst-driven processes that can be optimized for sustainability.
| Green Synthesis Method | Description | Key Advantage |
| Mechanochemical Synthesis | Ball-milling of starting materials in the absence of a solvent. | Avoids solvent waste and can reduce reaction times. |
| Photocatalytic Methods | Use of visible light to drive the cyclization reaction. | Energy-efficient and allows for milder reaction conditions. |
Advanced Spectroscopic and Imaging Techniques for Real-time Studies
The foundational application of this compound is based on spectroscopy; its esterified analogs are hydrolyzed to produce the parent compound, which then reacts with a diazonium salt to generate a purple color that can be quantified using colorimetry. researchgate.netsemanticscholar.org Kinetic studies have been performed to understand the rate of hydrolysis and the subsequent coupling reaction. researchgate.net
Future research will likely employ more advanced techniques to study the compound's interactions in real-time and within complex biological environments.
Fluorescence Spectroscopy: Developing fluorescently tagged analogs of this compound could enable real-time tracking of the molecule within living cells, helping to identify its subcellular localization and potential binding partners.
Advanced Microscopy: Techniques like confocal or two-photon microscopy could be used with fluorescent analogs to visualize the compound's interaction with specific cellular structures or proteins.
Mass Spectrometry Imaging (MSI): This technique could be used to map the distribution of this compound and its metabolites in tissue sections, providing valuable information about its biodistribution and target engagement in preclinical models.
Clinical Translation of this compound-based Technologies
The most mature application of this compound is in the clinical diagnostics space. Reagent strips, such as the Ames LEUKOSTIX, incorporate an ester of this compound to provide a rapid, point-of-care test for leukocyte esterase in urine, a key indicator of urinary tract infections. researchgate.net This technology has been successfully translated into a widely used clinical tool. researchgate.net Its application has also been validated for detecting infections in other body fluids, such as in diagnosing peritonitis and prosthetic joint infections. researchgate.netresearchgate.net
The future of clinical translation for therapeutic technologies based on this compound is still in its infancy. As research into novel analogs with enhanced bioactivity (Section 8.1) and new therapeutic targets (Section 8.2) progresses, the most promising candidates will need to undergo rigorous preclinical testing. This would involve evaluating their efficacy and safety in animal models of disease. Only after successful preclinical validation could these new analogs enter human clinical trials. The path from the current diagnostic use to a future therapeutic reality is long, but it represents the ultimate goal of emerging research in this area.
Q & A
Q. What are the recommended synthetic routes for 3-Hydroxy-5-phenylpyrrole, and how do reaction conditions influence yield and purity?
this compound can be synthesized via multi-step protocols involving cyclization or functionalization of pyrrole precursors. For example, analogous pyrrole derivatives (e.g., ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate) are synthesized using Claisen-Schmidt condensations followed by cyclization with ammonium acetate under reflux . Key factors include:
- Catalyst selection : Acidic or basic conditions affect regioselectivity.
- Temperature control : Higher temperatures (e.g., 120°C) improve cyclization efficiency but may degrade sensitive functional groups .
- Purification : Column chromatography or recrystallization is critical to isolate the hydroxy-pyrrole moiety from byproducts.
Q. How can researchers characterize the structure and purity of this compound?
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., as demonstrated for ethyl 4-hydroxy-pyrrole derivatives) .
- NMR spectroscopy : and NMR distinguish aromatic protons (δ 6.5–8.0 ppm) and hydroxyl groups (broad singlet at δ 5–6 ppm).
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns.
- HPLC : Quantifies purity (>95% typically required for biological assays) .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Solubility : Limited in polar solvents (e.g., water) but soluble in DMSO or DMF, requiring solvent optimization for biological assays.
- Stability : Susceptible to oxidation; storage under inert atmosphere (N/Ar) at –20°C is recommended .
- pKa : The hydroxyl group (pKa ~8–10) may influence protonation states in aqueous media .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields of this compound derivatives?
Discrepancies often arise from:
- Catalyst variability : Pd(PPh) vs. Pd(OAc) in cross-coupling steps (e.g., Suzuki reactions) .
- Reagent purity : Trace moisture in hexamine or boronic acids reduces yields.
- Analytical methods : Differences in HPLC calibration or NMR integration thresholds.
Recommendation : Replicate protocols with strict control of anhydrous conditions and validate purity via orthogonal methods (e.g., TLC + NMR) .
Q. What strategies optimize the design of this compound analogs for structure-activity relationship (SAR) studies?
- Substituent positioning : Introduce electron-withdrawing groups (e.g., –NO) at the phenyl ring to modulate electronic effects on bioactivity .
- Ring functionalization : Replace the hydroxyl group with bioisosteres (e.g., –NH) to assess hydrogen-bonding requirements .
- Computational modeling : DFT studies predict charge distribution and binding affinity (e.g., as applied to pyrrolo[3,4-c]pyrazoles) .
Q. How can researchers mitigate challenges in crystallizing this compound for structural analysis?
- Solvent screening : Use mixed solvents (e.g., ethanol/water) to induce slow nucleation.
- Temperature gradients : Gradual cooling from 50°C to 4°C enhances crystal quality.
- Co-crystallization : Additives like crown ethers stabilize hydrogen-bonding networks, as shown for related pyrrole-carboxylates .
Q. What are the methodological considerations for evaluating the biological activity of this compound?
- Dose-response assays : Use logarithmic concentration ranges (1 nM–100 µM) to identify IC values.
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation.
- Target engagement : SPR or ITC quantifies binding kinetics to proteins (e.g., kinases or GPCRs) .
Data Contradiction and Validation
Q. How should researchers reconcile conflicting spectral data for this compound derivatives?
Q. What experimental controls are essential for reproducibility in SAR studies?
- Negative controls : Include parent pyrrole scaffolds without hydroxyl or phenyl groups.
- Positive controls : Use established inhibitors/agonists (e.g., propafenone for ion channel assays) .
- Batch consistency : Document reagent lot numbers and storage conditions .
Safety and Handling
Q. What safety protocols are critical when handling this compound in the laboratory?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
